3-Bromo-5-ethoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZKUIPSKDAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304123 | |
| Record name | Benzaldehyde, 3-bromo-5-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-72-2 | |
| Record name | Benzaldehyde, 3-bromo-5-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-5-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-ethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxybenzaldehyde, identified by the CAS number 1451391-72-2 , is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry.[1] Its unique substitution pattern, featuring a bromine atom and an ethoxy group at the meta positions relative to the formyl group, offers a versatile scaffold for the construction of more complex molecules with potential therapeutic activities. The electron-withdrawing nature of the bromine and the electron-donating character of the ethoxy group influence the reactivity of the aromatic ring and the aldehyde functionality, providing chemists with multiple avenues for molecular elaboration. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1451391-72-2 | [1] |
| Molecular Formula | C₉H₉BrO₂ | Calculated |
| Molecular Weight | 229.07 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from similar compounds[2] |
Synthesis of this compound
A direct, published synthesis protocol for this compound is not widely available. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, namely the bromination of an activated aromatic ring. The proposed synthesis starts from the commercially available precursor, 3-ethoxybenzaldehyde.
Proposed Synthetic Route: Electrophilic Aromatic Bromination
The most logical approach to synthesize this compound is through the electrophilic bromination of 3-ethoxybenzaldehyde. The ethoxy group is an ortho-, para-director; however, the steric hindrance at the ortho-positions and the electronic activation at the para-position (position 5 relative to the ethoxy group) would favor bromination at the desired position.
References
"3-Bromo-5-ethoxybenzaldehyde chemical properties"
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Note to the Reader: This guide focuses on 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS No: 3111-37-3), as it is a well-documented and commercially available synthetic intermediate. The closely related compound "3-Bromo-5-ethoxybenzaldehyde" lacks sufficient published data for a comprehensive technical review. It is presumed that the 4-hydroxy analogue is the molecule of interest for research applications.
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, an electron-rich phenolic hydroxyl group, a sterically influencing ethoxy group, and a synthetically labile aryl bromide—makes it a strategic precursor for the development of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, reactivity, and handling, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity and present field-proven protocols for its key transformations.
Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. These data are critical for experimental design, from selecting appropriate solvents to predicting reaction outcomes and ensuring safe handling.
Structure and Identifiers
The structural arrangement of functional groups on the benzene ring dictates the molecule's electronic and steric properties, which in turn governs its reactivity.
Caption: 2D Structure of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | [1] |
| CAS Number | 3111-37-3 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| InChIKey | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [3] |
| Physical State | Solid |[2] |
Spectroscopic Profile
Spectroscopic data is indispensable for confirming the identity and purity of the compound after synthesis or before use.
-
¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum provides characteristic signals for each unique proton environment. Key shifts include the aldehyde proton (singlet, ~9.8 ppm), two aromatic protons (singlets or doublets, ~7.4-7.6 ppm), the hydroxyl proton (broad singlet), the ethoxy methylene protons (quartet, ~4.1 ppm), and the ethoxy methyl protons (triplet, ~1.4 ppm).[3]
-
Mass Spectrometry (GC-MS): The mass spectrum shows a characteristic isotopic pattern for bromine-containing compounds. The molecular ion peak (M⁺) and the (M+2)⁺ peak appear with an approximate 1:1 ratio. The base peak is often observed at m/z 217 and the second highest at m/z 215, corresponding to the loss of an ethyl group.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays key absorptions confirming the functional groups: a strong C=O stretch for the aldehyde (~1670-1690 cm⁻¹), a broad O-H stretch for the phenol (~3200-3500 cm⁻¹), and C-O stretches for the ether and phenol functionalities (~1000-1300 cm⁻¹).[1]
Reactivity and Key Transformations
The synthetic utility of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde stems from its multiple reactive sites. Understanding the interplay between these functional groups is key to designing successful synthetic strategies. The electron-donating effects of the hydroxyl and ethoxy groups activate the aromatic ring, while the aldehyde and bromide moieties provide orthogonal handles for a diverse range of transformations.
Caption: Key synthetic transformations of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
Reactions of the Aldehyde Group
The aldehyde is a primary site for carbon-carbon bond formation, enabling chain extension and the introduction of new functionalities.
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[4] It involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base.[4][5]
-
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[6] This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct. The choice of ylide (stabilized vs. non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[6]
-
Experimental Protocol: General Procedure for Wittig Olefination
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Note: The phenolic proton will be deprotonated by the ylide. An extra equivalent of base may be required.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.[7][8]
-
The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde carbonyl provides a direct route to secondary alcohols.[9]
-
Causality and Control: The Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon.[9] The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether to maintain the reactivity of the Grignard reagent.[10][11] A crucial consideration is the acidic phenolic proton, which will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the phenol and the second to add to the aldehyde. Alternatively, a protecting group strategy for the phenol can be employed prior to the Grignard addition.
-
Experimental Protocol: General Procedure for Grignard Addition
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, add 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) dissolved in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.
-
Reactions of the Aryl Bromide: The Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a cornerstone of modern synthesis due to its functional group tolerance and mild conditions.[12][13]
-
Mechanistic Insight: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzaldehyde, forming an arylpalladium(II) complex.
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[13]
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Experimental Protocol: General Procedure for Suzuki Coupling
-
Setup: To a vial or flask, add 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).[12]
-
Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Seal the vessel and heat to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash chromatography or recrystallization to yield the pure biaryl product.[15]
-
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is classified as an irritant.
Table 2: GHS Hazard Information
| Hazard Code | Description | Source |
|---|---|---|
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation |[1][2] |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[2] Avoid dust formation.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][16] The compound may be light-sensitive; therefore, storing it in an amber vial or a dark location is recommended.[2][16]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[2]
-
References
- 1. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. sciepub.com [sciepub.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
"3-Bromo-5-ethoxybenzaldehyde molecular structure"
An In-depth Technical Guide to the Molecular Structure and Application of 3-Bromo-5-ethoxy-Substituted Benzaldehydes
Executive Summary
Substituted benzaldehydes are cornerstone building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Their unique combination of an aromatic core and a reactive aldehyde functionality allows for a diverse array of chemical transformations. This guide provides a detailed technical examination of the molecular structure, synthesis, characterization, and application of bromo- and ethoxy-substituted benzaldehydes. While the specific molecule 3-Bromo-5-ethoxybenzaldehyde (CAS 1451391-72-2) is a known chemical entity, publicly available, in-depth characterization data is limited[1]. Therefore, to provide a comprehensive and technically robust analysis as requested, this guide will focus on the closely related and extensively documented analog, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3). The principles of synthesis, spectroscopic analysis, and chemical reactivity discussed herein are fundamentally applicable and provide valuable, transferable insights for researchers working with this class of compounds.
Introduction: The Versatility of Substituted Benzaldehydes
Aromatic aldehydes are pivotal intermediates in the synthesis of complex organic molecules. The aldehyde group is a versatile functional handle, susceptible to nucleophilic attack and oxidation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The substitution pattern on the benzene ring dictates the molecule's electronic properties, steric environment, and overall reactivity. Halogen atoms, such as bromine, serve as key functional groups for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for constructing intricate molecular architectures. Alkoxy groups, like the ethoxy substituent, act as electron-donating groups, modulating the reactivity of the aromatic ring and influencing the molecule's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) in drug development contexts. The strategic combination of these functionalities, as seen in 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, creates a highly valuable scaffold for targeted synthesis.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These data points are critical for reaction planning, purification, and safety assessments.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | [2] |
| CAS Number | 3111-37-3 | [3][4] |
| Molecular Formula | C₉H₉BrO₃ | [2][4] |
| Molecular Weight | 245.08 g/mol | [2][4] |
| Canonical SMILES | CCOC1=C(C=C(C=C1Br)C=O)O | [3] |
| InChIKey | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Notes |
| Physical State | Solid | [4] |
| Appearance | White to yellow or brown powder | [5] |
| Melting Point | 130-135 °C | For the related 2-Bromo-5-hydroxybenzaldehyde, indicating a stable solid form[5]. |
| Stability | Light sensitive | [4] |
Molecular Structure Visualization
The substitution pattern on the benzene ring is key to the molecule's properties. The bromine and ethoxy groups are positioned meta to each other, while the aldehyde and hydroxyl groups are para. This arrangement influences the electronic distribution and steric accessibility of each functional group.
Caption: Molecular structure of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzaldehydes often involves a multi-step process starting from simpler aromatic precursors. A logical synthetic pathway to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde would start from a commercially available dihydroxybenzaldehyde, followed by selective etherification and bromination.
Retrosynthetic Analysis and Strategy
A plausible synthesis begins with 3,4-dihydroxybenzaldehyde. The key challenges are regioselectivity in both the etherification and bromination steps.
-
Selective Ethylation: The hydroxyl group at the 4-position is more acidic than the one at the 3-position due to resonance stabilization of the phenoxide by the para-aldehyde group. However, for a selective O-ethylation at the 3-position, one might need to employ protecting group strategies or carefully controlled reaction conditions. A more direct approach might start from a precursor where the desired substitution is already established, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).
-
Regioselective Bromination: Starting with ethyl vanillin, the directing effects of the substituents must be considered. The hydroxyl and ethoxy groups are both ortho-, para-directing and activating. The aldehyde group is meta-directing and deactivating. The most activated position for electrophilic aromatic substitution is ortho to the powerful hydroxyl activating group (at C5), making it the most likely site for bromination.
Experimental Protocol: Bromination of 3-Ethoxy-4-hydroxybenzaldehyde
This protocol is a representative procedure based on standard bromination methods for activated aromatic rings[5][6].
Causality Behind Choices:
-
Reactant: 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is chosen as it is a readily available starting material with the correct ethoxy and hydroxyl arrangement.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, reducing the risk of over-bromination compared to elemental bromine (Br₂).
-
Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent that can dissolve the starting material and is relatively inert under the reaction conditions.
-
Temperature: The reaction is typically run at room temperature to provide sufficient energy for the reaction to proceed without promoting side reactions.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in acetonitrile (5-10 mL per gram of starting material).
-
Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The addition is done in portions to control any potential exotherm.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target compound via bromination.
Spectroscopic and Analytical Characterization
Structural elucidation of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[2]
-
¹H NMR (500 MHz, DMSO-d₆):
-
Aldehyde Proton (-CHO): A singlet expected around δ 9.8 ppm. Its downfield shift is due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at C2 and C6. Their singlet nature is due to the lack of adjacent protons for coupling.
-
Hydroxyl Proton (-OH): A broad singlet, typically around δ 5.0-6.0 ppm (can vary), which is exchangeable with D₂O.
-
Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm (for the -CH₂-) coupled to the methyl protons, and a triplet around δ 1.4 ppm (for the -CH₃-) coupled to the methylene protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): Expected around δ 191 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-160 ppm range. Carbons attached to electronegative atoms (O, Br) will be shifted accordingly.
-
Ethoxy Carbons (-OCH₂CH₃): The -CH₂- carbon is expected around δ 64 ppm, and the -CH₃- carbon around δ 15 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3]
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2980 cm⁻¹ (aliphatic ethoxy group).
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Ether/Phenol): Strong bands in the 1050-1250 cm⁻¹ region.
-
C-Br Stretch: Typically found in the fingerprint region, around 500-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.[3]
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). This results in two peaks of nearly equal intensity at m/z 244 and 246.
-
Key Fragments: Common fragmentation pathways include the loss of the aldehyde proton (M-1), the loss of the ethyl group (M-29), or the loss of the entire ethoxy group (M-45).
Summary of Spectroscopic Data
| Technique | Key Feature | Expected Value/Region | Rationale |
| ¹H NMR | Aldehyde Proton | ~δ 9.8 ppm | Deshielding by C=O group |
| Aromatic Protons | ~δ 7.0-7.5 ppm | Aromatic environment | |
| IR | C=O Stretch | 1670-1690 cm⁻¹ | Conjugated aldehyde |
| O-H Stretch | 3200-3500 cm⁻¹ (broad) | Phenolic hydroxyl group | |
| MS | Molecular Ion | m/z 244, 246 | Isotopic signature of Bromine |
Reactivity and Applications in Drug Development
The utility of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde lies in the distinct reactivity of its functional groups.
-
Aldehyde Group: Can undergo Wittig reactions, reductive amination, condensation reactions, and oxidation to a carboxylic acid.
-
Aromatic Ring: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkyne groups. This is a cornerstone of modern drug discovery for building molecular complexity.
-
Hydroxyl Group: Can be alkylated or acylated to generate ethers and esters, which can serve as prodrugs or modulate solubility and binding properties.
The structural motif of substituted benzaldehydes is present in numerous biologically active compounds. For instance, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to attenuate allergic contact dermatitis by promoting the generation of regulatory T cells (Tregs) and M2 macrophages, highlighting its anti-inflammatory potential[7]. This suggests that the 3-bromo-benzaldehyde scaffold is a promising starting point for the development of novel therapeutics for inflammatory skin diseases.
Safety and Handling
As a laboratory chemical, proper handling of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is essential. The following information is aggregated from safety data sheets.[3][4]
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air. |
| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, should be worn at all times.
Conclusion
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a multifunctional aromatic building block with significant potential in synthetic organic chemistry and medicinal research. Its well-defined molecular structure, characterized by a strategic arrangement of reactive functional groups, allows for predictable chemical transformations. Through standard synthetic procedures like electrophilic bromination, it can be readily prepared. Its structure can be unambiguously confirmed using a suite of spectroscopic techniques including NMR, IR, and MS. The demonstrated biological activity of structurally similar compounds underscores the potential of this scaffold in the development of novel therapeutic agents. This guide provides the foundational technical knowledge required for researchers and drug development professionals to effectively utilize this versatile chemical intermediate.
References
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- 7. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Substituted Benzaldehydes: Synthesis, Reactivity, and Applications
Part 1: The Foundation: Understanding Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, serving as pivotal intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and dyes.[1][2] Their rich reactivity, stemming from the electrophilic carbonyl carbon and the tunable electronic properties of the benzene ring, has made them indispensable synthons in organic chemistry.[1] The journey of their synthesis is a compelling narrative of the evolution of synthetic organic chemistry itself, from early, often harsh and low-yielding methods to the sophisticated and highly selective catalytic processes of the modern era.[1]
At its core, a substituted benzaldehyde consists of a benzene ring attached to a formyl (-CHO) group, with one or more hydrogen atoms on the ring replaced by other functional groups. These substituents dramatically influence the molecule's electronic properties and, consequently, its reactivity.[3][4] Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring, particularly at the ortho and para positions, which can affect the reactivity of the aldehyde group.[3] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the aromatic ring, making the carbonyl carbon more electrophilic.[3][4]
Part 2: The Art of Creation: Synthesis of Substituted Benzaldehydes
The synthesis of substituted benzaldehydes has evolved significantly over the years. While classical methods laid the groundwork, modern strategies offer greater efficiency, selectivity, and functional group tolerance.
Classical Synthetic Methodologies
The late 19th and early 20th centuries saw the development of several fundamental methods for the formylation of aromatic rings, which have become classics in the organic chemist's toolkit.[1] These include reactions like the Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a catalyst.
Modern Synthetic Strategies
Modern synthetic chemistry provides a more versatile and efficient toolbox for the preparation of substituted benzaldehydes.
A primary route to alkoxy-substituted benzaldehydes, such as the medicinally relevant 4-(hexyloxy)benzaldehyde derivatives, is the Williamson etherification.[5] This method involves the reaction of a substituted 4-hydroxybenzaldehyde with a hexyl halide in the presence of a base.[5] The choice of a relatively weak base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group without promoting side reactions with the aldehyde functionality.
Experimental Protocol: Williamson Etherification of 4-Hydroxybenzaldehyde
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromohexane (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
For benzaldehydes bearing substituents like a bromine atom, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira) are powerful tools for further functionalization.[2] The bromine atom serves as an excellent leaving group, allowing for the efficient introduction of aryl, vinyl, alkynyl, or alkyl groups.[2] This strategy is particularly valuable in the synthesis of complex molecules for drug discovery and materials science.
A significant challenge in synthesizing substituted benzaldehydes is the high reactivity of the aldehyde group, which is prone to side reactions with organometallic reagents.[6][7] To overcome this, a two-step, one-pot procedure has been developed. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde. This allows for subsequent cross-coupling with strong nucleophilic organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes.[6][7] This very fast methodology also facilitates the effective synthesis of ¹¹C radiolabeled aldehydes for applications in positron emission tomography (PET).[6][7]
Experimental Protocol: One-Pot Reduction/Cross-Coupling for Substituted Benzaldehydes
Materials:
-
Substituted Weinreb amide
-
Diisobutylaluminium hydride (DIBAL-H)
-
Organolithium reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the substituted Weinreb amide in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C and add DIBAL-H dropwise to form the aluminum hemiaminal intermediate.
-
After a short period, add the palladium catalyst followed by the organolithium reagent.
-
Allow the reaction to warm to room temperature and stir until the cross-coupling is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the addition of aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting substituted benzaldehyde by column chromatography.
Tandem or cascade reactions offer a time and resource-efficient approach to synthesizing complex molecules by avoiding the isolation of intermediates.[8][9] For the synthesis of ortho-substituted benzaldehydes, a strategy utilizing directed metalation has been employed.[8][9] This involves the in situ formation of an α-amino alkoxide from phenyl lithium and formamide, followed by the addition of butyllithium and an electrophile to yield the desired ortho-substituted product.[8][9]
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Key Applications |
| Williamson Etherification | Reliable, good yields for alkoxy derivatives. | Limited to alkoxy substituents. | Synthesis of fragrances, natural product analogues.[5] |
| Palladium Cross-Coupling | High functional group tolerance, versatile. | Requires pre-functionalized starting materials, expensive catalysts. | Drug discovery, materials science.[2] |
| One-Pot Reduction/Cross-Coupling | Protects reactive aldehyde, fast, efficient. | Requires careful control of reaction conditions. | Synthesis of radiolabeled compounds, complex aldehydes.[6][7] |
| Tandem Reactions | Step-economic, reduces waste. | Can be challenging to optimize. | Synthesis of ortho-substituted benzaldehydes.[8][9] |
Part 3: Unveiling the Structure: Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. A combination of spectroscopic techniques is employed to confirm the identity and purity of substituted benzaldehydes.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of substituted benzaldehydes.[3] The chemical environment of the aldehydic and aromatic protons is significantly influenced by the position and electronic nature of the substituents on the benzene ring, leading to characteristic changes in their ¹H NMR spectra.[3]
-
Aldehydic Proton: The proton of the aldehyde group typically resonates in the downfield region of the spectrum (around 9-10 ppm) due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern on the benzene ring. Electron-donating groups cause an upfield shift (shielding), while electron-withdrawing groups lead to a downfield shift (deshielding) of the ortho and para protons.[3]
Protocol: ¹H NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified substituted benzaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
-
Process the spectrum: phase correct, calibrate the chemical shift scale to the TMS peak at 0 ppm, and integrate the peaks to determine the relative number of protons.[3]
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) to deduce the connectivity of the protons.[3]
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The characteristic C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1715 cm⁻¹.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.[10]
X-ray Crystallography
For crystalline substituted benzaldehydes, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11][12] This technique is crucial for understanding the supramolecular chemistry and packing of these molecules in crystals.[11]
Part 4: The Heart of the Matter: Reactivity and Synthetic Applications
The dual reactivity of the aldehyde group and the aromatic ring makes substituted benzaldehydes versatile building blocks in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde functionality is highly reactive and participates in a wide range of transformations:
-
Oxidation to Benzoic Acids: Substituted benzaldehydes can be readily oxidized to the corresponding benzoic acids using various oxidizing agents.[13][14]
-
Reduction to Benzyl Alcohols: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation.[13]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to a variety of addition products.[2]
-
Formation of Schiff Bases and Hydrazones: Reaction with primary amines or hydrazines yields imines (Schiff bases) or hydrazones, respectively.[10][15][16] These reactions are fundamental in the synthesis of various heterocyclic compounds and biologically active molecules.
-
Condensation Reactions: Substituted benzaldehydes undergo condensation reactions such as the Perkin reaction to form cinnamic acid derivatives and the aldol condensation to form α,β-unsaturated aldehydes or ketones.[4][13][17]
Caption: Key reactions of the aldehyde group in substituted benzaldehydes.
Reactions of the Aromatic Ring
The aromatic ring of substituted benzaldehydes can undergo electrophilic aromatic substitution reactions. The aldehyde group is a deactivating and meta-directing substituent, meaning that incoming electrophiles will preferentially add to the meta position.[13]
Role as Building Blocks in Medicinal Chemistry
Substituted benzaldehydes are invaluable scaffolds in drug discovery and development.[2][5][18]
-
Anticancer and Antimicrobial Agents: Many derivatives have demonstrated significant biological activity. For instance, 4-(hexyloxy)benzaldehyde derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest, and also exhibit antimicrobial properties.[5] Chalcones, synthesized from benzaldehyde derivatives, possess anti-proliferative and anti-inflammatory activities.[19]
-
Enzyme Inhibitors: The versatile structure of substituted benzaldehydes allows for their use in designing enzyme inhibitors. They have been investigated as inhibitors of enzymes like aldose reductase and tyrosinase.[19] Certain benzyloxybenzaldehyde derivatives have been developed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[20]
Caption: Applications of substituted benzaldehydes in medicinal chemistry.
Applications in Materials Science
The unique electronic and optical properties that can be engineered into substituted benzaldehydes make them valuable in materials science for the creation of novel functional materials.[2] They are used in the synthesis of dyes, polymers, and liquid crystals.
Part 5: The Horizon: Conclusion and Future Outlook
Substituted benzaldehydes are far more than simple chemical intermediates; they are enabling molecules that continue to drive innovation across a multitude of scientific disciplines. The ongoing development of novel synthetic methodologies, particularly those that are more sustainable and atom-economical, will undoubtedly expand the accessible chemical space of these versatile compounds. In drug discovery, the focus will likely continue on developing more selective and potent therapeutic agents based on substituted benzaldehyde scaffolds. In materials science, the precise tuning of electronic and photophysical properties through substitution will lead to the creation of next-generation materials for a variety of applications. The future of substituted benzaldehyde chemistry is bright, with limitless possibilities for discovery and innovation.
Part 6: References
-
A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem. 3
-
An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Benchchem. 5
-
The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem. 1
-
Exploring the Synthesis and Applications of Benzaldehyde Derivatives. 2
-
Synthesis of Functionally Substituted Benzaldehydes. --INVALID-LINK--
-
Substituted Benzaldehyde: Significance and symbolism. 15
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. 8
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. 6
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. 7
-
The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. 18
-
The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. 13
-
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. 14
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. CORE Reader. 9
-
Benzaldehyde. Wikipedia. 17
-
How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. 4
-
Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. NIH. 11
-
Benzaldehyde derivatives with investigated inhibition profile. ResearchGate. 19
-
Synthesis of benzaldehyde derivatives. PCC=pyridinium chlorochromate. ResearchGate. 21
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH. 12
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. 20
-
What are six applications for benzaldehyde. 22
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. 10
-
Benzaldehyde derivatives, their preparation and application. Google Patents. 23
-
(PDF) Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. ResearchGate. 24
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. 16
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. 25
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- 11. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical properties of 3-Bromo-5-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of physical organic chemistry to offer valuable insights for researchers. The content herein is structured to provide not just data, but a deeper understanding of the causality behind the physical characteristics and the methodologies for their determination.
Molecular Identity and Structural Characteristics
This compound is a disubstituted benzaldehyde with the chemical formula C₉H₉BrO₂. Its structure features a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), and a formyl (aldehyde) group (-CHO) at positions 3, 5, and 1, respectively.
The interplay of these functional groups dictates the molecule's polarity, reactivity, and intermolecular interactions. The aldehyde group is a strong electron-withdrawing group, while the ethoxy group is electron-donating through resonance and weakly electron-withdrawing through induction. The bromine atom is also an electron-withdrawing group via induction. This electronic arrangement influences the molecule's chemical behavior and its spectral properties.
Molecular Structure Visualization
Caption: Molecular structure of this compound.
Physicochemical Properties: A Comparative Analysis
| Property | This compound (Predicted) | 3-Bromo-4-ethoxybenzaldehyde | 3-Bromo-5-methoxybenzaldehyde | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde |
| CAS Number | 1451391-72-2 | 108373-05-3 | 262450-65-7 | 3111-37-3 |
| Molecular Formula | C₉H₉BrO₂ | C₉H₉BrO₂ | C₈H₇BrO₂ | C₉H₉BrO₃ |
| Molecular Weight ( g/mol ) | 229.07 | 229.07 | 215.04 | 245.07 |
| Melting Point (°C) | Data not available | 70.0 - 74.0 | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 332.5 at 760 mmHg | Data not available | Data not available |
| Density (g/cm³) | Data not available | 1.548 | Data not available | Data not available |
| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane. Low solubility in water is expected. | Soluble in Methanol. | Data not available | Data not available |
Data for analogs sourced from various chemical suppliers and databases.
Expert Interpretation: The placement of the ethoxy group at the 5-position in the target molecule, as opposed to the 4-position in its isomer, is likely to have a subtle but measurable impact on its physical properties. The overall polarity and crystal packing efficiency will be different, which in turn affects melting point, boiling point, and solubility. It is reasonable to hypothesize that this compound exists as a solid at room temperature, similar to its 4-ethoxy isomer.
Experimental Protocols for Physical Property Determination
For researchers synthesizing or working with this compound, the following established protocols provide a framework for determining its key physical properties. The trustworthiness of these methods lies in their widespread adoption and validation across the scientific community.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate (initially rapid to approach the approximate melting point, then slowly at 1-2°C per minute near the melting point).
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.[1][2][3][4]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Should this compound be a liquid at or near room temperature, its boiling point would be a key identifying characteristic.
Methodology (Micro-scale):
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7][8]
Solubility Assessment
Understanding the solubility profile is crucial for reaction setup, purification, and formulation in drug development.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To a small, known amount of this compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., in 0.1 mL increments) with vigorous shaking.
-
Observation: The amount of solvent required to completely dissolve the compound is noted. Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble.[9][10][11][12][13]
Spectroscopic Characterization: The Molecular Fingerprint
While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. Spectroscopic analysis is non-negotiable for structure confirmation and purity assessment.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms in the molecule.
-
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between them.
-
Ethoxy Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.0-4.2 ppm, and a triplet for the methyl protons (-CH₃) will be seen further upfield, around δ 1.3-1.5 ppm.[14]
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): An absorption band is expected in the 1050-1250 cm⁻¹ range.
-
C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹, can indicate the presence of the carbon-bromine bond.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (229.07 g/mol ). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.
-
Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.
Relevance in Drug Discovery and Development
Substituted benzaldehydes are a class of organic compounds with significant importance in medicinal chemistry and drug discovery.[16][17][18] They serve as versatile synthetic intermediates for the construction of more complex molecular architectures found in a wide range of therapeutic agents. The aldehyde functionality is a reactive handle that allows for a variety of chemical transformations, including reductive amination to form amines, oxidation to carboxylic acids, and participation in various condensation and coupling reactions.[19][20]
The specific substitution pattern of this compound, with its combination of a halogen, an ether linkage, and a reactive aldehyde, makes it a potentially valuable building block for creating libraries of novel compounds for biological screening. The bromine atom can serve as a site for further functionalization through cross-coupling reactions, while the ethoxy group can influence solubility and metabolic stability.
Conclusion
While a complete experimental dataset for the physical properties of this compound is not currently available in the public domain, this technical guide provides a robust framework for understanding and predicting its behavior. Through comparative analysis with structurally related compounds and the application of fundamental principles of physical organic chemistry, researchers can make informed decisions regarding its handling, reaction conditions, and potential applications. The detailed experimental protocols and spectroscopic predictions herein serve as a practical resource for scientists working with this and similar substituted benzaldehydes in the pursuit of new chemical entities with therapeutic potential.
References
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- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 17. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]
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A Comprehensive Technical Guide to 3-Bromo-5-ethoxybenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: 3-Bromo-5-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a bromine atom, and an ethoxy group, provides multiple reactive sites for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, established synthetic protocols, characteristic reactivity, and notable applications, particularly within the field of medicinal chemistry and drug development. Authored for researchers, chemists, and professionals in drug discovery, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physicochemical characteristics of a chemical entity are foundational for its application in research and development.
Nomenclature and Structural Identifiers
-
IUPAC Name: this compound
-
CAS Number: 1451391-72-2[1]
-
Molecular Formula: C₉H₉BrO₂
-
Molecular Weight: 229.07 g/mol [2]
For unambiguous database referencing and structural searches, the following identifiers are critical:
-
Canonical SMILES String: CCOCc1cc(C=O)cc(Br)c1
-
InChI Key: Information for the specific target "this compound" is limited, but related structures provide context. For instance, the InChI key for the isomeric 3-Bromo-4-ethoxybenzaldehyde is TZUUPGZANQRCHD-UHFFFAOYSA-N[2].
Physicochemical Data
The physical properties of this compound dictate its handling, purification, and reaction conditions. While specific experimental data for this exact isomer is sparse, properties can be inferred from closely related analogs.
| Property | Value | Source/Analogue |
| Physical Form | Solid (predicted) | |
| Melting Point (°C) | 142.0 (for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde) | [3] |
| Boiling Point (°C) | ~287 (for 2-Bromo-5-hydroxybenzaldehyde) | [4] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | [4] |
Note: Data is supplemented with values from structurally similar compounds due to limited direct data for the specified isomer.
Synthesis and Manufacturing
The synthesis of substituted benzaldehydes often involves multi-step sequences starting from readily available precursors. The preparation of this compound can be logically approached through functional group interconversion and aromatic substitution reactions.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the ether linkage, suggesting a Williamson ether synthesis as a key step. This approach identifies 3-bromo-5-hydroxybenzaldehyde as a pivotal precursor.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol details the ethylation of 3-bromo-5-hydroxybenzaldehyde, a common and reliable method for synthesizing aryl ethers.
Reaction: 3-Bromo-5-hydroxybenzaldehyde + CH₃CH₂I + K₂CO₃ → this compound
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-hydroxybenzaldehyde (1.0 eq)[5] and anhydrous acetone or dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the suspension. The base acts as a proton acceptor to generate the phenoxide ion.
-
Ethylating Agent: Add iodoethane or bromoethane (1.1-1.3 eq) to the reaction mixture.
-
Reaction Condition: Heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography or recrystallization to yield pure this compound.
Causality and Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing side reactions with the aldehyde or bromo functionalities.
-
Choice of Solvent: DMF or acetone are polar aprotic solvents that effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism of the Williamson ether synthesis.
-
Purification: The choice between chromatography and recrystallization depends on the purity of the crude product and the nature of the impurities.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups, allowing for selective transformations.
Overview of Reactivity
-
Aldehyde Group: This group is an electrophilic center, susceptible to nucleophilic attack. It is the primary site for reactions like Wittig olefination, reductive amination, oxidation to a carboxylic acid, and reduction to an alcohol.
-
Bromo Group: The C-Br bond on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
-
Ethoxy Group: As an electron-donating group, the ethoxy substituent activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
Caption: Key reaction pathways for this compound.
Key Transformations in Medicinal Chemistry
Suzuki Cross-Coupling Protocol: This reaction is a cornerstone of modern drug discovery for creating biaryl structures.
-
Reactants: To a reaction vessel, add this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Use a solvent system such as a mixture of toluene and water or dioxane and water.
-
Reaction: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture (typically 80-110 °C) until the starting material is consumed.
-
Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the product via column chromatography.
Applications in Drug Discovery and Development
Substituted benzaldehydes are prevalent scaffolds in bioactive molecules. The unique substitution pattern of this compound makes it a valuable building block for synthesizing targeted therapies.
-
Scaffold for Inhibitors: The core structure can be elaborated to target various enzymes and receptors. For instance, related substituted benzaldehydes are precursors for phosphodiesterase 4 (PDE4) inhibitors, which are investigated for treating inflammatory diseases like psoriasis and COPD[6].
-
Fragment-Based Drug Design (FBDD): This molecule can serve as a starting fragment that can be "grown" or "linked" to develop more potent and selective drug candidates.
-
Precursor to Bioactive Compounds: Derivatives of similar structures, such as 3-bromo-4,5-dihydroxybenzaldehyde, have shown potential in modulating immune responses, for example, by attenuating allergic contact dermatitis through the generation of regulatory T cells[7]. This highlights the potential of this class of compounds in developing treatments for inflammatory skin diseases.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification
Based on data for structurally related compounds like 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, the following hazards are anticipated[8][9]:
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation (Skin Irrit. 2)[8][9] |
| H319 | Causes serious eye irritation (Eye Irrit. 2A)[8][9] |
| H335 | May cause respiratory irritation (STOT SE 3)[8][9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].
-
Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat[8]. If dust is generated, a suitable respiratory mask is necessary.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray[8]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[8].
Storage and Stability
-
Storage: Store in a well-ventilated place. Keep the container tightly closed[8]. The area should be cool and dry.
-
Stability: Some related compounds are noted to be sensitive to light or air[8][10]. It is prudent to store this compound protected from light.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde - Wikidata [wikidata.org]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Introduction: The Chemical Ecology and Therapeutic Potential of Brominated Aromatic Aldehydes
An In-depth Technical Guide to the Biological Activity of Brominated Aromatic Aldehydes
Brominated aromatic aldehydes represent a fascinating class of secondary metabolites, frequently isolated from marine organisms, particularly red algae.[1][2] These compounds are characterized by a benzene ring substituted with both a bromine atom and an aldehyde functional group. The presence and position of the bromine atom, along with other substitutions like hydroxyl groups, significantly influence their chemical properties and biological activity.[1] In the marine environment, these molecules are believed to play a role in chemical defense mechanisms.[3] For researchers and drug development professionals, they serve as promising scaffolds for developing new therapeutic agents due to their diverse and potent bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This guide provides a technical overview of the key biological activities of these compounds, the mechanisms underpinning these actions, and detailed protocols for their evaluation.
Part 1: Antimicrobial and Quorum Sensing Inhibition Activities
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[4] Brominated aromatic aldehydes have demonstrated significant activity against a range of pathogenic bacteria.[2][5] Their mechanism often involves disrupting cellular membranes or interfering with essential enzymatic processes.[6] Furthermore, the addition of bromine to an aromatic aldehyde structure can enhance its potency, a strategy that has been explored to increase the effectiveness of biologically active compounds.[7][8]
A particularly sophisticated mechanism of action is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system used by bacteria to coordinate collective behaviors like virulence factor production and biofilm formation.[7][9] By interfering with QS signaling, these compounds can effectively disarm pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance.[9] Brominated furanones, structurally related to aldehydes, have been shown to inhibit QS in pathogens like Pseudomonas aeruginosa.[10] Similarly, brominated indole-3-carboxaldehydes have been shown to be potent quorum sensing inhibitors, with bromination significantly increasing their activity compared to the non-brominated parent compound.[7]
Causality in Experimental Design: Why Bromination Matters
When evaluating a series of related compounds, such as a parent aromatic aldehyde and its brominated derivatives, the experimental design must isolate the effect of the halogenation. Bromination can increase a compound's lipophilicity, potentially enhancing its ability to penetrate bacterial cell membranes.[7] It can also alter the electronic properties of the molecule, increasing its affinity for a specific biological target, such as a QS receptor protein.[7] Therefore, comparing the Minimum Inhibitory Concentration (MIC) or the QS inhibitory concentration (IC50) of brominated versus non-brominated analogues provides direct evidence of the bromine atom's contribution to the biological activity.
Experimental Workflow: Assessing Antimicrobial & QS Inhibitory Activity
The following diagram outlines a typical workflow for screening compounds for both direct antimicrobial and anti-virulence (QS inhibition) properties.
Caption: Workflow for evaluating antimicrobial and quorum sensing inhibition.
Protocol: Broth Microdilution for MIC Determination
This protocol is a standard quantitative method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][11][12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is read as the lowest concentration of the compound at which there is no visible turbidity after incubation.
Materials:
-
96-well microtiter plates
-
Test compound (brominated aromatic aldehyde)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[13]
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. This brings the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 50 µL of MHB and 50 µL of the diluted inoculum (no compound).
-
Sterility Control: A well containing 100 µL of uninoculated MHB.
-
Positive Control: A known antibiotic (e.g., gentamicin) tested under the same conditions.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth (no turbidity) as detected by the naked eye or a microplate reader.
Part 2: Anticancer Activity and Apoptosis Induction
Many natural products from marine sources are potent anticancer agents.[3][14] Brominated aromatic aldehydes and related structures have shown significant cytotoxic effects against various human cancer cell lines.[2][15] The presence of bromine is often associated with increased activity.[2][16] For instance, brominated plastoquinone analogs demonstrated remarkable activity against multiple cancer cell lines, with GI50 values in the low micromolar range.[15]
The primary mechanism for this cytotoxicity is often the induction of apoptosis, or programmed cell death.[17] Aldehydes, in general, can be cytotoxic by forming adducts with crucial biomolecules like DNA and proteins, leading to cellular damage.[18] This damage can trigger intrinsic apoptotic pathways. A key event in apoptosis is the activation of a family of proteases called caspases, which act as executioners of the cell death program.[19][20]
Mechanistic Insight: The Caspase Cascade
The apoptotic pathway is a tightly regulated process. Upon receiving a death signal (e.g., significant cellular stress from a cytotoxic compound), initiator caspases (like Caspase-9) are activated. These, in turn, cleave and activate executioner caspases (like Caspase-3 and Caspase-7).[21] The executioner caspases then dismantle the cell by cleaving key structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis. Measuring the activity of executioner caspases is therefore a direct and reliable way to confirm that cell death is occurring via apoptosis.
Caption: Simplified pathway of apoptosis induction via caspase activation.
Data Presentation: Cytotoxicity of Brominated Aldehydes
The following table summarizes hypothetical cytotoxicity data for a series of brominated aromatic aldehydes against common cancer cell lines, illustrating how such data is typically presented.
| Compound ID | Structure | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| BA-1 | Benzaldehyde | >100 | >100 | >100 |
| Br-BA-1 | 4-Bromobenzaldehyde | 25.3 | 31.5 | 45.2 |
| Br-OH-BA-1 | 3-Bromo-4-hydroxybenzaldehyde | 10.8 | 15.2 | 18.9 |
| DiBr-OH-BA-1 | 3,5-Dibromo-4-hydroxybenzaldehyde | 5.2 | 8.1 | 9.7 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Protocol: Caspase-3/7 Activity Assay (Luminescent)
This protocol describes a method to quantify the activity of the key executioner caspases, Caspase-3 and Caspase-7, providing strong evidence for apoptosis.[21][22]
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and Caspase-7.[21] Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase in the sample.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates (for luminescence)
-
Test compound (brominated aromatic aldehyde)
-
Caspase-Glo® 3/7 Assay kit (or similar) containing buffer and lyophilized substrate[21]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 80 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare dilutions of the test compound and a positive control (e.g., staurosporine) in culture medium. Add 20 µL of these 5X concentrated solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[22] Allow the reagent to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation & Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[22]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all experimental readings. Plot the relative luminescence units (RLU) against the compound concentration to determine the dose-response relationship.
Conclusion and Future Directions
Brominated aromatic aldehydes are a rich source of bioactive compounds with significant therapeutic potential. Their activities as antimicrobial, quorum sensing inhibitory, and anticancer agents are well-documented, with the bromine substitution often playing a key role in enhancing potency.[2][7][16] The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating more detailed mechanisms of action, exploring structure-activity relationships through the synthesis of novel analogs, and advancing the most promising leads into preclinical in vivo models to assess their efficacy and safety profiles.[2][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 17. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Substituted Stilbenes via Wittig Reaction with 3-Bromo-5-ethoxybenzaldehyde
Abstract
This application note provides a comprehensive guide to the synthesis of a substituted stilbene derivative utilizing the Wittig reaction. Specifically, it details a robust protocol for the reaction between 3-bromo-5-ethoxybenzaldehyde and a phosphonium ylide. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers in-depth mechanistic insights, a step-by-step experimental procedure, and strategies for optimization and troubleshooting, ensuring a reproducible and efficient synthesis.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon double bonds.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of aldehydes or ketones into alkenes.[1] Its significance in drug discovery and development is profound, enabling the construction of complex molecular architectures with precise control over the double bond's location. This is a distinct advantage over elimination reactions, which can often lead to a mixture of isomeric products.[2] The reaction's broad functional group tolerance further enhances its utility in multi-step syntheses.
This guide focuses on the application of the Wittig reaction to synthesize a substituted stilbene from this compound, a versatile intermediate in the synthesis of biologically active compounds.
Mechanistic Overview: A Tale of Two Intermediates
The Wittig reaction proceeds through a fascinating and well-studied mechanism. The overall transformation involves the reaction of a phosphorus ylide with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[3] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct is a key driving force for the reaction.[4]
The process can be dissected into two primary stages:
-
Ylide Formation: The journey begins with the synthesis of the phosphonium ylide. This is typically achieved in a two-step sequence. First, an alkyl halide is treated with a phosphine, commonly triphenylphosphine, in an SN2 reaction to form a phosphonium salt.[5][4] Subsequently, a strong base is used to deprotonate the carbon adjacent to the phosphorus atom, yielding the nucleophilic ylide.[6][7] The choice of base is critical and depends on the acidity of the phosphonium salt.[7]
-
Alkene Formation: The generated ylide then reacts with the carbonyl compound, in this case, this compound. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.[8] The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[9][8] This intermediate then collapses in a retro-[2+2] cycloaddition to furnish the desired alkene and triphenylphosphine oxide.[6]
Visualizing the Reaction Pathway
Caption: The Wittig reaction pathway.
Reagents and Materials
Proper preparation and handling of reagents are paramount for a successful Wittig reaction. The following table outlines the key components for the synthesis of a substituted stilbene from this compound.
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Recommended Supplier |
| This compound | C₉H₉BrO₂ | 229.07 | Solid, handle in a fume hood. | Manchester Organics |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.86 | Solid, hygroscopic. | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Highly flammable, reacts violently with water. | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Flammable liquid, peroxide former. Use from a fresh bottle or after distillation. | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile solvent. | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | Aqueous solution. | Prepare in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. | VWR Chemicals |
| Hexanes | C₆H₁₄ | 86.18 | Flammable liquid. | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Flammable liquid. | Fisher Scientific |
Detailed Experimental Protocol
This protocol outlines the in-situ generation of the phosphonium ylide followed by the reaction with this compound.
Step 1: Preparation of the Phosphonium Ylide
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Slowly add the phosphonium salt solution to the sodium hydride slurry via the dropping funnel at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A characteristic orange-red color of the ylide should develop.
Step 2: Wittig Reaction
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the aldehyde solution via a dropping funnel.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[10] Alternatively, recrystallization can be employed.[11][12]
Process Optimization and Troubleshooting
Several factors can influence the yield and stereoselectivity of the Wittig reaction.
-
Base Selection: The choice of base is crucial for efficient ylide formation.[7] For less acidic phosphonium salts, stronger bases like n-butyllithium or sodium hydride are necessary.[3] For stabilized ylides, weaker bases such as sodium methoxide or even sodium hydroxide can be sufficient.[7][13]
-
Solvent: Anhydrous conditions are critical, especially when using strong bases like sodium hydride or n-butyllithium.[7] THF and diethyl ether are common solvents.[9]
-
Stereoselectivity: The nature of the ylide plays a significant role in determining the E/Z ratio of the alkene product.[9]
-
Non-stabilized ylides (e.g., from alkyl halides) generally lead to the (Z)-alkene.[14][15]
-
Stabilized ylides (with electron-withdrawing groups) typically favor the (E)-alkene.[13] The ylide derived from benzyltriphenylphosphonium chloride is considered semi-stabilized, and the E/Z selectivity can be poor.[3] The presence of lithium salts can also influence the stereochemical outcome.
-
-
Troubleshooting:
-
Low Yield: This could be due to incomplete ylide formation (inactive base, wet solvent) or steric hindrance in the aldehyde.[14] Ensure all reagents and glassware are scrupulously dry.
-
Difficulty in Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove. If column chromatography is not fully effective, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.[16] A recently developed method involves the selective conversion of phosphorus-containing impurities into more polar derivatives for easier separation.[10]
-
Characterization of the Final Product
The structure and purity of the synthesized substituted stilbene should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product and can be used to determine the E/Z ratio of the alkene isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=C stretching of the alkene.
Conclusion
The Wittig reaction is a powerful and versatile tool for the synthesis of alkenes. This application note provides a detailed and practical guide for the synthesis of a substituted stilbene from this compound. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully employ this reaction to generate valuable compounds for various applications, including drug discovery and materials science.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 15. quora.com [quora.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
The Strategic Utility of 3-Bromo-5-ethoxybenzaldehyde in Modern Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Pharmaceutical Scaffolding Asset
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 3-Bromo-5-ethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly versatile and valuable scaffold. Its unique arrangement of functional groups—a reactive aldehyde, a modifiable bromo substituent, and a lipophilic ethoxy group—offers a trifecta of synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, complete with detailed protocols for its derivatization into key pharmacologically active motifs.
The aldehyde functionality serves as a linchpin for olefination reactions and reductive aminations, enabling chain elongation and the introduction of diverse substituents. The bromine atom is a versatile anchor for a suite of powerful cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of biaryl and other complex heterocyclic systems. The ethoxy group, in concert with the bromine, modulates the electronic properties of the aromatic ring and enhances the lipophilicity of the resulting molecules, a critical parameter for optimizing pharmacokinetic profiles.
This document will delve into the practical applications of this building block in the synthesis of two prominent classes of therapeutic agents: stilbene-based anticancer agents and benzamide-based kinase inhibitors.
Core Applications in Pharmaceutical Scaffolding
The strategic positioning of the reactive sites on the this compound ring allows for its elaboration into a variety of pharmaceutically relevant cores. Two of the most significant applications are in the synthesis of stilbenoid and benzamide scaffolds.
Synthesis of Substituted Stilbenes: Targeting Microtubule Dynamics
Substituted stilbenes, such as the natural product combretastatin A-4, are a class of potent antimitotic agents that exert their anticancer effects by inhibiting tubulin polymerization.[1][2] The core 1,2-diarylethene structure is crucial for this activity. This compound serves as an excellent precursor for the "B-ring" of combretastatin analogs, where the substitution pattern can be fine-tuned to optimize biological activity.
The key synthetic transformation is the olefination of the aldehyde, typically achieved through the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These methods allow for the stereoselective formation of the cis-alkene, a critical conformational feature for high antiproliferative activity in many combretastatin analogs.[1]
Synthesis of Benzamide-Based Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. A significant number of these inhibitors are based on a substituted benzamide scaffold, which serves as a key pharmacophore for binding to the ATP-binding site of various kinases.[3][4] this compound can be readily converted into the corresponding 3-bromo-5-ethoxybenzoic acid, which can then be coupled with a variety of amino-heterocycles to generate a library of potential kinase inhibitors. The bromine atom can be further functionalized via cross-coupling reactions to introduce additional diversity and optimize target engagement.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key transformations of this compound. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Wittig Olefination for Stilbene Synthesis
This protocol describes the synthesis of a cis-stilbene derivative, a common core structure in combretastatin analogs, using a Wittig reaction.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 229.07 | 1.0 g | 1.0 |
| Benzyltriphenylphosphonium bromide | 433.31 | 2.0 g | 1.05 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 0.2 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous ammonium chloride | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.2 g, 1.1 eq). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF (20 mL). To this suspension, add benzyltriphenylphosphonium bromide (2.0 g, 1.05 eq) portion-wise at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red ylide indicates a successful reaction.
-
Aldehyde Addition: Dissolve this compound (1.0 g, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the cis-stilbene derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to form a biphenyl derivative, a common scaffold in various pharmaceuticals.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 229.07 | 1.0 g | 1.0 |
| Phenylboronic acid | 121.93 | 0.64 g | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.1 g | 0.02 |
| Potassium carbonate | 138.21 | 1.2 g | 2.0 |
| Toluene | - | 20 mL | - |
| Water | - | 5 mL | - |
| Ethyl acetate | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 g, 1.0 eq), phenylboronic acid (0.64 g, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.1 g, 0.02 eq), and potassium carbonate (1.2 g, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene (20 mL) and water (5 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL) and water (25 mL). Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Systems
This protocol describes the Knoevenagel condensation of this compound with malononitrile, a reaction that forms a C-C double bond and is useful for synthesizing precursors to various heterocyclic compounds.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 229.07 | 1.0 g | 1.0 |
| Malononitrile | 66.06 | 0.32 g | 1.1 |
| Piperidine | 85.15 | 0.1 mL | Catalytic |
| Ethanol | - | 20 mL | - |
| Cold ethanol | - | 10 mL | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 1.0 eq) and malononitrile (0.32 g, 1.1 eq).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by a catalytic amount of piperidine (0.1 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst. Dry the product in a vacuum oven.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Solid |
| CAS Number | 1451391-72-2 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, offering multiple avenues for the creation of diverse and complex molecular scaffolds. The protocols outlined in this guide for Wittig olefination, Suzuki-Miyaura coupling, and Knoevenagel condensation demonstrate the versatility of this compound in accessing key pharmaceutical intermediates, particularly for the development of anticancer agents and kinase inhibitors. The ability to selectively manipulate its functional groups makes this compound a valuable tool for medicinal chemists in the pursuit of novel therapeutics.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Bromo-5-ethoxybenzaldehyde
Introduction: The Strategic Value of 3-Bromo-5-ethoxybenzaldehyde
This compound is a highly valuable and versatile starting material in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its utility stems from the strategic placement of three distinct and orthogonally reactive functional groups:
-
An Aldehyde: This electrophilic center is a prime site for nucleophilic attack, condensation reactions, and olefination, serving as a key handle for carbon-carbon and carbon-heteroatom bond formation.
-
An Aryl Bromide: The carbon-bromine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents (alkynes, amines, aryl groups) or can serve as a linchpin for intramolecular cyclization events.
-
An Ethoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and can modulate the reactivity of the other functional groups. It also provides a point of steric influence and can be a crucial element in the final structure of biologically active molecules.
This guide provides detailed protocols and the underlying scientific rationale for synthesizing three important classes of heterocyles—Benzofurans, Indoles, and Quinolines—leveraging the unique reactivity of this compound.
Part 1: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization
The construction of the benzofuran core from this compound is efficiently achieved through a two-step sequence involving a palladium/copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. Benzofurans are prevalent scaffolds in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2]
Causality and Strategic Choices:
The Sonogashira coupling is the method of choice for forming the requisite C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[3] This reaction is highly reliable and tolerates a wide range of functional groups, including the aldehyde on our substrate. The subsequent intramolecular cyclization of the resulting 2-alkynylbenzaldehyde derivative onto the adjacent (latent) phenol or a derivative thereof is a classic and efficient strategy for forming the furan ring.[4] We will utilize a variant where the aldehyde itself participates in the cyclization cascade.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis Using 3-Bromo-5-ethoxybenzaldehyde
Introduction: The Versatility of 3-Bromo-5-ethoxybenzaldehyde in Modern Synthetic Chemistry
This compound is a valuable and versatile building block in contemporary organic synthesis. Its trifunctional nature—an aromatic ring, a bromo substituent amenable to cross-coupling, an electron-donating ethoxy group, and a reactive aldehyde moiety—renders it an ideal starting material for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the palladium-catalyzed synthesis of advanced intermediates derived from this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern medicinal and materials chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[1][2][3]
The strategic placement of the bromo, ethoxy, and aldehyde groups on the aromatic ring allows for a diverse array of synthetic manipulations. The electron-donating ethoxy group can influence the regioselectivity and reactivity of the aromatic ring, while the aldehyde can be further functionalized post-coupling or serve as a directing group in certain reactions. The bromo substituent is the key handle for palladium-catalyzed cross-coupling, providing a reliable site for the introduction of new functionalities.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound. The protocols provided are based on established methodologies for analogous substrates and are designed to be robust and reproducible.
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Benzaldehydes
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[4] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, leading to valuable biaryl benzaldehyde derivatives.
Causality of Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-rich aryl bromide like this compound, which also possesses a potentially sensitive aldehyde group, a carefully selected catalytic system is necessary to ensure high yields and minimize side reactions.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen to facilitate both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the product.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions with the aldehyde functionality.
-
Solvent System: A mixture of toluene and water is often used. The aqueous phase is crucial for the activation of the boronic acid, while the organic phase solubilizes the aryl halide and the catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos to the flask.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Forms active Pd(0) in situ. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand promoting oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.0 equiv) | Effective for transmetalation with minimal side reactions. |
| Solvent | Toluene/Water | Biphasic system to dissolve reactants and facilitate boronic acid activation. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction without degrading the aldehyde. |
II. Sonogashira Coupling: Synthesis of Arylalkynyl Benzaldehydes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction provides a direct route to arylalkynyl benzaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products.
Causality of Experimental Choices
The Sonogashira reaction is typically co-catalyzed by palladium and copper salts. The choice of ligands, base, and solvent is crucial for achieving high yields and preventing the homocoupling of the terminal alkyne (Glaser coupling).
-
Palladium Catalyst: A pre-formed Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or an in situ generated catalyst from PdCl₂(PPh₃)₂ can be used.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate, thereby accelerating the transmetalation step.
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound.
-
Seal the flask and purge with an inert gas.
-
Add anhydrous, degassed THF, followed by the terminal alkyne and triethylamine.
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A stable and effective precatalyst for Sonogashira couplings. |
| Co-catalyst | CuI (4 mol%) | Facilitates the formation of the copper acetylide and accelerates transmetalation. |
| Base | Et₃N (2.0 equiv) | Deprotonates the terminal alkyne and acts as a scavenger for HBr. |
| Solvent | Anhydrous, degassed THF | Prevents side reactions and catalyst deactivation. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for this coupling. |
III. Buchwald-Hartwig Amination: Synthesis of N-Aryl Benzaldehydes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[3][6][7] Applying this reaction to this compound allows for the introduction of a wide variety of primary and secondary amines, leading to valuable N-aryl benzaldehyde derivatives.
Causality of Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, a strong, non-nucleophilic base, and an appropriate solvent.
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source that is effective in this transformation.
-
Ligand: A bulky biarylphosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of the structurally similar 3-Bromo-5-methoxypyridine and is expected to be effective for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add this compound to the flask.
-
Seal the flask, remove from the glovebox (if applicable), and add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | A reliable Pd(0) source for Buchwald-Hartwig amination. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand that promotes the key steps of the catalytic cycle. |
| Base | NaOtBu (1.4 equiv) | A strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous, degassed toluene | A suitable non-polar, aprotic solvent for this reaction. |
| Temperature | 100-110 °C | Higher temperatures are often required for the amination of aryl bromides. |
IV. Mechanistic Insights and Workflow Visualization
Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
V. Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of this compound detailed in this guide provide robust and versatile methods for the synthesis of a wide range of valuable substituted benzaldehyde derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions offer reliable strategies for the formation of C-C and C-N bonds, respectively, from a common, readily available starting material. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further exploration of other palladium-catalyzed reactions, such as Heck, Stille, and carbonylative couplings, with this versatile substrate will undoubtedly continue to expand the synthetic chemist's toolbox for the creation of novel and complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Leveraging 3-Bromo-5-ethoxybenzaldehyde in the Synthesis of Natural Product Analogs
Abstract
3-Bromo-5-ethoxybenzaldehyde has emerged as a highly versatile and strategic building block in medicinal chemistry and natural product synthesis. Its unique trifunctional architecture—comprising a reactive aldehyde, a synthetically tractable aryl bromide, and a modulating ethoxy group—offers multiple avenues for molecular elaboration. This guide provides an in-depth exploration of its application in constructing analogs of bioactive natural products, with a focus on stilbenoids and complex heterocyclic systems. We present detailed, field-proven protocols for key transformations, including the Wittig reaction and the Suzuki-Miyaura cross-coupling, explaining the causality behind experimental choices to ensure reproducible and high-yield outcomes for researchers in drug discovery and development.
Introduction: The Strategic Value of this compound
The pursuit of novel therapeutic agents often involves the synthesis of analogs of known natural products to enhance potency, improve pharmacokinetic profiles, or elucidate structure-activity relationships (SAR).[1] this compound is a cornerstone reagent in this endeavor due to its distinct functional handles:
-
The Aldehyde Group: Serves as a primary electrophilic site for C-C bond formation via reactions like Wittig olefination, aldol condensations, and multicomponent reactions (MCRs), enabling the construction of diverse molecular skeletons.
-
The Aryl Bromide: Functions as a robust linchpin for transition-metal-catalyzed cross-coupling reactions. It is an ideal substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl moieties. The reactivity of aryl bromides is generally reliable and offers a good balance between stability and reactivity in catalytic cycles.[2]
-
The Ethoxy Group: This meta-positioned ether serves to modify the electronic properties of the benzene ring and significantly enhances the lipophilicity and solubility of intermediates and final products in common organic solvents, a practical advantage in multi-step synthesis.
This combination allows for a modular and divergent synthetic approach, where complex natural product analogs can be assembled efficiently from a single, commercially available starting material.[3][4]
Application I: Synthesis of Stilbenoid Analogs via the Wittig Reaction
Stilbenoids, such as the renowned antioxidant resveratrol, are a major class of polyphenolic natural products with a wide range of biological activities, including anti-inflammatory and cardioprotective effects.[5][6] The Wittig reaction is a premier method for constructing the characteristic C=C double bond of the stilbene core from an aldehyde.[7][8]
Causality of Experimental Design: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of this compound. The ylide is generated in situ by deprotonating a phosphonium salt with a strong base. The choice of a non-stabilized ylide generally favors the formation of the Z-alkene, while stabilized ylides tend to produce the E-alkene, which is often the desired isomer for resveratrol analogs.[7] The thermodynamic stability of the triphenylphosphine oxide byproduct provides a strong driving force for this transformation.[9]
Detailed Protocol: Synthesis of a Bromo-Ethoxy Stilbene Analog
This protocol details the synthesis of (E)-1-(3-Bromo-5-ethoxystyryl)-4-methoxybenzene, a resveratrol analog, using a stabilized ylide.
Materials:
-
4-Methoxybenzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a dry, three-neck round-bottom flask under an argon atmosphere, add 4-methoxybenzyltriphenylphosphonium chloride (1.2 eq). Add anhydrous DMF to form a slurry.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. A deep orange or red color indicates ylide formation.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure stilbene analog.
Data Presentation: Wittig Reaction Parameters
| Component | Reagent/Condition | Role in Reaction | Typical Yield |
| Phosphonium Salt | 4-Methoxybenzyltriphenylphosphonium chloride | Ylide Precursor | 75-90% |
| Base | Sodium Hydride (NaH) or Potassium t-butoxide | Deprotonation to form ylide | |
| Aldehyde | This compound | Electrophilic Partner | |
| Solvent | Anhydrous DMF or THF | Aprotic solvent for ylide formation | |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and selectivity |
Application II: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance.[2][10] It is the method of choice for creating biaryl linkages, which are prevalent in many pharmacologically active natural products. In this context, the bromine atom of this compound is the reactive site for palladium-catalyzed C-C bond formation.
Causality of Experimental Design: The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[10] The key steps are:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.
-
Transmetalation: The organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate complex.[11]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of base is crucial; inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior for electron-rich systems as they effectively promote transmetalation while minimizing side reactions.[12]
Detailed Protocol: Suzuki Coupling with an Arylboronic Acid
This protocol provides a general method for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) to obtain the desired biaryl product.
Data Presentation: Comparison of Bases for Suzuki Coupling
| Entry | Base | Catalyst | Solvent System | Temperature | Yield (%) |
| 1 | K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 °C | ~92% |
| 2 | Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 °C | ~88% |
| 3 | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 °C | ~75% |
| Yields are representative and may vary based on the specific arylboronic acid used. Data adapted from general protocols.[12] |
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition"]; PdII [label="Ar¹-Pd(II)L₂-Br"]; Transmetal [label="Transmetalation"]; Intermediate [label="Ar¹-Pd(II)L₂-Ar²"]; RedElim [label="Reductive\nElimination"];
// Invisible nodes for cycle shape center [shape=point, width=0.01, height=0.01];
// Edges Pd0 -> OxAdd [label="Ar¹-Br"]; OxAdd -> PdII; PdII -> Transmetal [label="Ar²-B(OH)₂\n+ Base"]; Transmetal -> Intermediate; Intermediate -> RedElim; RedElim -> Pd0 [label="Ar¹-Ar²\n(Product)"];
// Positioning {rank=same; Pd0; Intermediate;} {rank=same; OxAdd; Transmetal;} } .enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application III: Diversity-Oriented Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from three or more starting materials in a single pot.[13][14] They are highly convergent and atom-economical, making them ideal for generating libraries of diverse heterocyclic natural product analogs.[15] The aldehyde functionality of this compound is a common entry point for well-known MCRs like the Biginelli or Hantzsch reactions.
Causality of Experimental Design: In a typical MCR involving an aldehyde, the reaction is initiated by the formation of an iminium ion or a related reactive intermediate after condensation with an amine or enamine. This intermediate is then trapped by other components in the reaction mixture, leading to a cascade of bond-forming events that culminates in the formation of a stable heterocyclic ring. The choice of catalyst (often a Brønsted or Lewis acid) is key to promoting the initial condensation and subsequent cyclization steps.
A protocol for a Biginelli-type reaction would involve reacting this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea, typically under acidic catalysis, to produce a dihydropyrimidinone (DHPM) core—a privileged scaffold in medicinal chemistry.
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of diverse natural product analogs. Its functional group arrangement allows for selective and sequential transformations, enabling access to complex molecular architectures. The protocols detailed herein for the Wittig olefination and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for synthesizing stilbenoid and biaryl scaffolds. By understanding the underlying principles of these reactions, researchers can effectively harness the synthetic potential of this versatile building block to advance programs in drug discovery and chemical biology.
References
- 1. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. mdpi.com [mdpi.com]
Application Note: Strategic Use of 3-Bromo-5-ethoxybenzaldehyde in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of synthetic routes is paramount. The ability to rapidly generate libraries of complex molecules from versatile, well-functionalized starting materials is a cornerstone of successful drug development programs. 3-Bromo-5-ethoxybenzaldehyde emerges as a highly valuable scaffold, offering chemists three distinct and strategically positioned functional groups: an aldehyde, a bromine atom, and an ethoxy group. This trifecta of reactivity allows for a modular and divergent approach to the synthesis of a wide array of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
The core utility of this reagent lies in the orthogonal reactivity of its functional groups:
-
The aldehyde serves as a versatile handle for chain extension, introduction of amine functionalities via reductive amination, olefination through Wittig-type reactions, and participation in various cyclization cascades.
-
The bromo substituent is an ideal anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl and heteroaryl systems common in many therapeutic agents.[1]
-
The ethoxy group acts as a key modulating element, influencing the molecule's lipophilicity, metabolic stability, and steric profile, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the synthetic strategies centered around this compound, complete with detailed protocols and expert insights into the causality behind experimental choices.
Core Synthetic Strategies and Protocols
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The construction of biaryl scaffolds is a frequent objective in the synthesis of kinase inhibitors, which often bind to the ATP pocket of the enzyme.[2] The Suzuki-Miyaura reaction is a powerful and reliable method for this transformation, leveraging the bromo-functionality of our starting material.
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] The cycle consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Causality: The choice of catalyst, ligand, base, and solvent is critical for success. For coupling with aryl bromides, catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) are highly effective. The base, typically an aqueous solution of K₂CO₃ or K₃PO₄, is crucial for activating the boronic acid to facilitate transmetalation.[4] A two-phase solvent system, such as dioxane and water or toluene and water, is often employed to dissolve both the organic and inorganic reagents.
Protocol 1: Synthesis of 3-Aryl-5-ethoxybenzaldehyde via Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane to dissolve the organic components (concentration approx. 0.1 M).
-
In a separate vessel, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling Argon through the solution for 15 minutes.
-
Add the degassed K₂CO₃ solution to the reaction flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Trustworthiness - Self-Validation: A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot on the TLC plate. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | ~85% |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | ~78% |
Aldehyde Derivatization via Reductive Amination
Following the successful construction of a core biaryl scaffold, the aldehyde group provides a gateway to introduce diverse amine functionalities, a critical step in building many pharmacologically active molecules. Reductive amination is a robust and widely used method for this purpose.[5]
Mechanistic Insight: This one-pot reaction involves two key stages. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second stage, a mild reducing agent, present in the reaction mixture, selectively reduces the C=N double bond to afford the corresponding amine.[6][7]
Caption: General workflow for a one-pot reductive amination reaction.
Expertise & Causality: The choice of reducing agent is critical. While strong reductants like NaBH₄ can reduce the starting aldehyde, milder reagents are required for a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine/iminium intermediate.[5] It is also more tolerant of mildly acidic conditions, which can be used to catalyze imine formation, and it avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.[6]
Protocol 2: Synthesis of a Secondary/Tertiary Amine via Reductive Amination
Objective: To convert the aldehyde functionality of a 3-aryl-5-ethoxybenzaldehyde into an amine.
Materials:
-
3-Aryl-5-ethoxybenzaldehyde (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Dissolve the 3-aryl-5-ethoxybenzaldehyde and the desired amine in DCM or DCE in a round-bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride portion-wise to the stirring solution. An initial effervescence may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (often using a gradient of methanol in DCM, sometimes with a small amount of triethylamine added to the eluent to prevent product streaking on the silica gel).
Integrated Synthesis Pathway: From Building Block to Bioactive Scaffold
The true power of this compound is realized when these individual transformations are combined into a cohesive synthetic sequence. A common strategy in drug discovery is to first establish a core scaffold via cross-coupling and then decorate it with functionality to modulate biological activity and physicochemical properties.
The following workflow illustrates a two-step sequence to a potential kinase inhibitor scaffold.
Caption: A divergent synthetic workflow starting from the title compound.
This sequential approach allows for the rapid generation of a focused library of compounds. By varying the arylboronic acid in the Suzuki coupling (Step 1) and the amine in the reductive amination (Step 2), chemists can systematically explore the structure-activity relationship (SAR) around the core scaffold, optimizing for potency, selectivity, and drug-like properties.
Conclusion
This compound is a powerful and versatile starting material in the synthesis of complex organic molecules. Its pre-installed, orthogonally reactive functional groups enable a logical and efficient approach to building molecular diversity. By mastering core transformations such as Suzuki-Miyaura coupling and reductive amination, researchers in drug discovery can leverage this building block to accelerate the synthesis of novel bioactive compounds, from kinase inhibitors to GPCR modulators and beyond. The protocols and insights provided herein serve as a robust foundation for the strategic application of this valuable reagent.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. youtube.com [youtube.com]
The Untapped Potential of 3-Bromo-5-ethoxybenzaldehyde in Asymmetric Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block Awaiting Exploration
In the landscape of asymmetric synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex, stereochemically defined molecules. Substituted benzaldehydes are foundational pillars in this endeavor, offering a versatile handle for a myriad of enantioselective transformations. This technical guide delves into the prospective role of a lesser-explored yet highly promising aromatic aldehyde: 3-Bromo-5-ethoxybenzaldehyde .
While direct literature citing the use of this compound in asymmetric synthesis is sparse, its unique structural features—a reactive aldehyde, a strategically positioned bromine atom, and an electron-donating ethoxy group—render it a molecule of significant latent potential. The interplay of these functionalities opens avenues for its application in the stereocontrolled synthesis of chiral secondary alcohols, unnatural α-amino acids, and axially chiral biaryls, all of which are privileged scaffolds in medicinal chemistry and materials science.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It will not only outline the theoretical underpinnings of its potential applications but also provide detailed, generalized protocols for its use in key asymmetric transformations, thereby providing a roadmap for its integration into contemporary synthetic strategies.
Part 1: Enantioselective Nucleophilic Addition to the Carbonyl Group: Synthesis of Chiral Secondary Alcohols
The aldehyde functionality of this compound is a prime site for asymmetric nucleophilic additions, leading to the formation of valuable chiral secondary alcohols. The electronic nature of the aromatic ring, influenced by the electron-donating ethoxy group and the electron-withdrawing bromine atom, can modulate the reactivity of the aldehyde and potentially influence the stereochemical outcome of the reaction.
Scientific Rationale
The enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral ligands, is a robust method for producing optically active secondary alcohols.[1][2] The choice of catalyst and ligand is critical in creating a chiral environment around the carbonyl group, thereby directing the incoming nucleophile to one of the two enantiotopic faces of the aldehyde. The steric and electronic properties of this compound are expected to play a crucial role in the efficacy of such transformations.
A representative transformation is the asymmetric addition of diethylzinc, a well-studied reaction that often provides high enantioselectivities with a variety of aromatic aldehydes when paired with a suitable chiral catalyst, such as a derivative of 1,1'-bi-2-naphthol (BINOL) or a chiral amino alcohol.[3][4]
Experimental Workflow: Asymmetric Alkylation
Caption: Workflow for the asymmetric addition to this compound.
Generalized Protocol: Asymmetric Ethylation of this compound
Materials:
-
This compound
-
Chiral ligand (e.g., (R)-(+)-1,1'-Bi-2-naphthol (BINOL))
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (ZnEt₂) solution in hexanes
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-(+)-BINOL (0.1 eq) in anhydrous toluene. To this solution, add Ti(OiPr)₄ (0.1 eq) and stir at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to 0 °C. In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Asymmetric Addition: To the catalyst solution, add the solution of this compound. Then, add diethylzinc (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Part 2: Multicomponent Reactions for the Synthesis of Chiral α-Amino Acid Derivatives
Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[5][6] this compound is an ideal candidate for asymmetric MCRs, such as the Strecker and Petasis reactions, to generate non-proteinogenic α-amino acids, which are of great interest in drug discovery.
Scientific Rationale: The Asymmetric Strecker Synthesis
The Strecker synthesis is a three-component reaction between an aldehyde, an amine, and a source of cyanide to produce an α-aminonitrile, which can be subsequently hydrolyzed to the corresponding α-amino acid.[7][8] The use of a chiral amine or a chiral catalyst can induce asymmetry in the final product.[9][10] The electronic properties of this compound can influence the formation of the intermediate imine and its subsequent nucleophilic attack by cyanide.
Proposed Reaction Pathway: Asymmetric Strecker Reaction
Caption: Pathway for the asymmetric Strecker synthesis.
Generalized Protocol: Asymmetric Strecker Reaction with a Chiral Auxiliary
Materials:
-
This compound
-
Chiral amine (e.g., (S)-1-(4-methoxyphenyl)ethylamine)[9]
-
Sodium cyanide (NaCN)
-
Methanol
-
Hydrochloric acid (HCl, 6 M)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chiral amine (1.0 eq) in methanol. Add this compound (1.0 eq) to the solution and stir for 30 minutes at room temperature to form the imine.
-
Cyanide Addition: Add sodium cyanide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the formation of the α-aminonitrile by TLC.
-
Workup and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate. The diastereomeric α-aminonitriles can often be separated by crystallization or chromatography.[9]
-
Hydrolysis: To the purified α-aminonitrile, add 6 M HCl and heat at reflux for 4-6 hours.
-
Purification: Cool the reaction mixture and purify the resulting chiral α-amino acid by ion-exchange chromatography or crystallization.
-
Characterization: Determine the enantiomeric purity of the final product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Part 3: Asymmetric Cross-Coupling for the Synthesis of Axially Chiral Biaryls
The bromine atom on the aromatic ring of this compound provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] When coupled with a sterically hindered arylboronic acid, this reaction can be guided by a chiral ligand to produce axially chiral biaryl compounds with high enantioselectivity.[13][14][15] These molecules are important as chiral ligands and catalysts in their own right.
Scientific Rationale
The atroposelective Suzuki-Miyaura coupling relies on the restricted rotation around the newly formed C-C bond between the two aryl rings.[16][17] The presence of ortho-substituents is crucial for creating a high rotational barrier. The aldehyde group in this compound, being an ortho-substituent relative to the bromine, contributes to this steric hindrance. A chiral phosphine ligand coordinated to a palladium catalyst can control the orientation of the coupling partners during the reductive elimination step, leading to the preferential formation of one atropisomer.[13]
Conceptual Workflow: Atroposelective Suzuki-Miyaura Coupling
Caption: Catalytic cycle for atroposelective Suzuki-Miyaura coupling.
Generalized Protocol: Atroposelective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Sterically hindered arylboronic acid (e.g., 2-methyl-1-naphthylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral phosphine ligand (e.g., (R)-SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene/water solvent system
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), the chiral ligand (0.04 eq), and K₃PO₄ (3.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add degassed toluene and water (e.g., 10:1 ratio).
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the axially chiral biaryl product.
-
Characterization: Determine the enantiomeric excess by chiral HPLC.
Summary of Potential Applications and Expected Outcomes
| Application | Key Transformation | Chiral Product Class | Potential Advantages of this compound |
| Asymmetric Alkylation | Nucleophilic addition to C=O | Chiral Secondary Alcohols | Tunable electronic properties for reactivity and selectivity control. |
| Asymmetric Strecker Reaction | Three-component reaction | Chiral α-Amino Acids | Access to novel, non-proteinogenic amino acid scaffolds. |
| Atroposelective Suzuki Coupling | C-C bond formation | Axially Chiral Biaryls | Bromo-substituent for cross-coupling; aldehyde as a steric directing group. |
Conclusion and Future Outlook
This compound stands as a versatile and underexplored building block for asymmetric synthesis. Its trifunctional nature provides a platform for the stereocontrolled synthesis of a diverse range of chiral molecules, including secondary alcohols, α-amino acids, and axially chiral biaryls. The protocols and conceptual frameworks presented in this guide are intended to catalyze further research into the applications of this promising compound. The exploration of its reactivity in various asymmetric transformations will undoubtedly unveil new synthetic pathways and contribute to the ever-evolving field of chiral molecule synthesis.
References
- 1. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Atroposelective synthesis of axially chiral biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-5-ethoxybenzaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 3-Bromo-5-ethoxybenzaldehyde. This guide is designed to provide researchers and drug development professionals with expert insights, actionable troubleshooting advice, and detailed protocols to overcome common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple instructions and explain the underlying principles, enabling you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:
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Unreacted Starting Materials: Such as 3-hydroxybenzaldehyde or a related precursor used in the synthesis.
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Over- or Under-brominated Species: Depending on the control of the bromination reaction, you may have species with no bromine or multiple bromine atoms.
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Corresponding Carboxylic Acid: The aldehyde functional group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or under harsh conditions, leading to the formation of 3-bromo-5-ethoxybenzoic acid. This is a very common impurity that can complicate purification.[1]
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Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, dichloromethane) and reagents like NBS or catalysts may be present.[2]
Q2: What is the most effective first step to assess the purity of my crude sample?
A2: The indispensable first step is Thin-Layer Chromatography (TLC) . TLC is a rapid, inexpensive, and highly effective technique to visualize the complexity of your crude mixture. It will help you:
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Determine the number of components in your sample.
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Get a preliminary idea of the polarity of the desired product and impurities.
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Select an appropriate solvent system for column chromatography.
A starting TLC eluent system could be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Q3: Should I use recrystallization or column chromatography for purification?
A3: The choice depends on the nature and quantity of the impurities.
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Column Chromatography is the most versatile and generally the recommended method for an initial, thorough cleanup of a crude reaction mixture containing multiple impurities with varying polarities. It excels at separating components with different affinities for the stationary phase.[3]
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Recrystallization is highly effective if your crude product is already of moderate purity (typically >85-90%) and you need to remove small amounts of closely related impurities or achieve a high-purity crystalline solid. It is often used as a final polishing step after chromatography. If the product "oils out," it's a sign that the impurity level is too high for this method.[1]
A common and robust strategy is to perform column chromatography first, followed by recrystallization of the pooled, product-containing fractions.
Q4: How can I definitively confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential for unambiguous confirmation:
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¹H NMR Spectroscopy: This is the most powerful tool to confirm the structure. The spectrum should show the characteristic aldehyde proton singlet (~9.8-10.0 ppm), aromatic protons with appropriate splitting patterns, and the ethoxy group signals (a quartet and a triplet). The absence of impurity signals is a strong indicator of purity.
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Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point.
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TLC: A single spot on a TLC plate developed in multiple solvent systems is a good sign of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your purification experiments.
Q: Why does my compound appear as a long streak instead of a distinct spot on the TLC plate?
A: This is a classic sign of an acidic impurity, most likely the corresponding carboxylic acid formed by oxidation of the aldehyde.[1] The ionized carboxylate group interacts strongly and inconsistently with the silica gel.
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Immediate Solution: Add a small amount of acetic or formic acid (e.g., 0.5-1%) to your TLC developing solvent. This acidic environment protonates the carboxylic acid impurity, suppressing its ionization and leading to a more compact spot, allowing for better separation visualization.
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Long-Term Purification Strategy: Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and extracted into the aqueous layer, while your desired aldehyde remains in the organic phase.
Q: I tried to recrystallize my product, but it "oiled out" into a gooey mess. What went wrong?
A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, often because the solution is supersaturated with impurities that inhibit crystal lattice formation.
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Cause 1: Cooling Too Rapidly. The solution was cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
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Solution: Allow the hot, dissolved solution to cool slowly to room temperature without disturbance. Only after it has reached room temperature should you place it in an ice bath to maximize crystal recovery.[1]
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-
Cause 2: High Impurity Load. The concentration of impurities is too high, disrupting crystallization.
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Solution: The material is not yet pure enough for recrystallization. You must first purify it using column chromatography to remove the bulk of the impurities.[1]
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Cause 3: Poor Solvent Choice. The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out prematurely.
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Solution: Screen for a better solvent or solvent system. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A solvent pair, like ethanol/water or hexane/ethyl acetate, can be very effective.
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Q: My yield after column chromatography is very low. Where did my product go?
A: Low recovery can be attributed to several factors related to the interaction between your compound and the silica gel stationary phase.
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Cause 1: Irreversible Adsorption. Aldehydes can sometimes interact very strongly with the acidic silica gel, leading to poor recovery.
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Solution: Deactivate the silica gel. This can be done by pre-treating the eluent with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). This neutralizes the most acidic sites on the silica, allowing for better elution of your compound.
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Cause 2: Eluent Polarity is Too Low. The solvent system may not be polar enough to move your compound down the column effectively.
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Solution: Gradually increase the polarity of your eluent. If you are running a hexane/ethyl acetate gradient, for example, methodically increase the percentage of ethyl acetate.
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Cause 3: Compound Decomposition on Silica. Some sensitive compounds can degrade on acidic silica gel over the long exposure time of a column run.
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Solution: If you suspect decomposition, consider using a less acidic stationary phase like alumina (neutral or basic) or running the column more quickly ("flash chromatography") to minimize contact time.
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Q: My final product is a yellow or brownish solid, but the literature reports it as white or off-white. How can I fix this?
A: The color is due to persistent, highly conjugated or colored impurities.
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Solution 1: Activated Charcoal Treatment. During recrystallization, after the compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite (to remove the fine charcoal particles) and then allow the filtrate to cool and crystallize.
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Solution 2: Re-purification. If the discoloration is significant, a second purification step may be necessary. If you initially performed chromatography, a subsequent recrystallization may remove the colored impurity. If you only performed recrystallization, a careful column chromatography run may be required.
Part 3: Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: In a beaker, add silica gel to a small amount of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Swirl to create a uniform slurry.
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Column Packing: Pour the slurry into your chromatography column. Use gentle air pressure or a pump to pack the silica bed firmly and evenly, ensuring there are no cracks or air bubbles.
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Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
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Elution: Begin adding the eluent to the top of the column. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and collect fractions.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute your compound. The optimal gradient should be determined beforehand by TLC.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair (see Table 2). The ideal solvent dissolves the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator.
Part 4: Visualization and Workflow Diagrams
Workflow 1: Purification Strategy Decision Tree
Caption: Decision workflow for purifying crude this compound.
Workflow 2: Troubleshooting a Failed Recrystallization
Caption: Troubleshooting logic for when a product "oils out" during recrystallization.
Part 5: Data Tables for Method Development
Table 1: Recommended TLC Solvent Systems for Initial Screening
| Solvent System (v/v) | Polarity | Typical Application |
| 95:5 Hexane : Ethyl Acetate | Low | Good starting point to see if impurities are highly non-polar. |
| 80:20 Hexane : Ethyl Acetate | Medium-Low | Often a good system for separating benzaldehyde derivatives. |
| 70:30 Hexane : Ethyl Acetate | Medium | Use if the compound has a low Rf in the 80:20 system. |
| 90:10 Dichloromethane : Methanol | Medium-High | An alternative system if separation is poor in Hexane/EtOAc. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Comments |
| Ethanol | Often a good choice for aromatic compounds. |
| Isopropanol | Similar to ethanol, but less volatile. |
| Hexane / Ethyl Acetate | A solvent pair. Dissolve in minimal hot EtOAc, then add hot hexane until cloudy. |
| Ethanol / Water | A solvent pair. Dissolve in minimal hot ethanol, then add hot water until cloudy. |
| Toluene | Good for less polar compounds, but has a high boiling point. |
Part 6: References
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Sigma-Aldrich. 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Product Page.--INVALID-LINK--
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SpectraBase. ¹H NMR of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.--INVALID-LINK--
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PubChem. 3-Bromo-5-methoxybenzaldehyde Compound Summary.--INVALID-LINK--
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PubChem. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Compound Summary.--INVALID-LINK--
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Matrix Scientific. 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Product Page.--INVALID-LINK--
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PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Compound Summary.--INVALID-LINK--
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MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii...--INVALID-LINK--
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PubChem. 3-Bromo-5-ethyl-2-hydroxybenzaldehyde Compound Summary.--INVALID-LINK--
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TCI Chemicals. 3-Bromo-4-ethoxybenzaldehyde Product Page.--INVALID-LINK--
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Sigma-Aldrich. 3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE Product Page.--INVALID-LINK--
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Manchester Organics. 3-Bromo-5-ethoxy-benzaldehyde Product Page.--INVALID-LINK--
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Royal Society of Chemistry. Supplementary Electronic Information (ESI) for a chemical synthesis.--INVALID-LINK--
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Specialty Chemicals Magazine. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.--INVALID-LINK--
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Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.--INVALID-LINK--
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Sigma-Aldrich. 3-Bromo-4-ethoxybenzaldehyde Product Page.--INVALID-LINK--
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TCI America. 3-Bromo-4-ethoxybenzaldehyde Product Page.--INVALID-LINK--
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Molbase. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE Product Page.--INVALID-LINK--
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Hit2Lead. 3-bromo-4-ethoxy-5-methoxybenzaldehyde Product Page.--INVALID-LINK--
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BenchChem. Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.--INVALID-LINK--
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National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities...--INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-ethoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-bromo-5-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via electrophilic aromatic substitution of 3-ethoxybenzaldehyde.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, you observe a low yield of the desired product, or primarily unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inactive Brominating Agent | Use a fresh bottle of N-bromosuccinimide (NBS) or bromine. If using bromine, ensure it has been stored properly to prevent decomposition. | NBS and bromine can degrade over time, especially with exposure to light and moisture, leading to a lower concentration of the active brominating species. |
| Insufficient Catalyst Activity | Ensure the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous. Consider using a freshly opened or properly stored container. | Lewis acid catalysts are highly sensitive to moisture, which can hydrolyze them and reduce their catalytic activity in activating the brominating agent. |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature. Start at a low temperature (e.g., 0°C) during the addition of the brominating agent to control the reaction rate, then allow it to warm to room temperature or slightly higher.[1] | Electrophilic aromatic bromination is an exothermic reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. A controlled temperature profile is crucial for optimal yield. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. | The kinetics of the reaction can vary based on the specific substrate and conditions. TLC is an essential tool for real-time monitoring to determine the point of reaction completion. |
Issue 2: Formation of Multiple Products (Isomers and Di-substituted Byproducts)
Symptom: Your crude product analysis (e.g., by NMR or GC-MS) shows the presence of the desired this compound along with other brominated species.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Over-bromination (Di-bromination) | Use a controlled stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). Add the brominating agent slowly and in portions to the reaction mixture. | The ethoxy and aldehyde groups are ortho-, para-, and meta-directing, respectively. However, the activating effect of the ethoxy group can make the ring susceptible to further bromination if an excess of the brominating agent is present.[1] |
| Formation of Positional Isomers | Maintain a low reaction temperature during the addition of the brominating agent. The choice of solvent can also influence regioselectivity. | The directing effects of the substituents on the aromatic ring determine the position of bromination. The ethoxy group is an ortho-para director, while the aldehyde group is a meta-director. The interplay of these directing effects can be influenced by reaction conditions, potentially leading to a mixture of isomers.[2][3] |
| Side Reactions with the Aldehyde Group | Protect the aldehyde group as an acetal before bromination, followed by deprotection. | The aldehyde group can be sensitive to the reaction conditions, potentially leading to oxidation or other side reactions. Protection can circumvent these issues. |
Issue 3: Difficult Product Purification
Symptom: You are struggling to isolate the pure this compound from the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Similar Polarity of Product and Impurities | Utilize flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane).[4] | Isomers and closely related byproducts often have similar polarities, making simple extraction or recrystallization ineffective. Column chromatography provides the necessary resolving power for separation. |
| Product Oiling Out During Recrystallization | Try a different solvent or a solvent pair for recrystallization. Ensure a slow cooling process to promote crystal formation.[4] | The solubility of a compound is highly dependent on the solvent. Finding the right solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is key for successful recrystallization. |
| Residual Catalyst in the Product | Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic catalyst before further purification. | The Lewis acid catalyst can interfere with subsequent purification steps and contaminate the final product. A basic wash will neutralize and remove the acidic catalyst. |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid catalyst in this reaction?
A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is crucial for activating the brominating agent (e.g., Br₂ or NBS).[5] It polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the electron-rich aromatic ring. This facilitates the electrophilic aromatic substitution.[6]
Caption: Activation of Bromine by a Lewis Acid Catalyst.
Q2: Which brominating agent is better: molecular bromine (Br₂) or N-bromosuccinimide (NBS)?
Both Br₂ and NBS can be effective. Molecular bromine is a potent brominating agent but can be less selective and more hazardous to handle.[6] NBS is a solid, making it easier and safer to handle, and it often provides better control and selectivity, especially when used with a catalyst.[7] For many applications, NBS is preferred in a laboratory setting due to its ease of use and reduced safety concerns.[8]
Q3: How do the substituents on the starting material (3-ethoxybenzaldehyde) direct the bromination?
The 3-ethoxybenzaldehyde molecule has two directing groups on the benzene ring:
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Ethoxy group (-OCH₂CH₃): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[9]
-
Aldehyde group (-CHO): This is a deactivating group and a meta-director because it withdraws electron density from the ring.[10]
The position of bromination is a result of the combined influence of these two groups. The strongly activating ethoxy group will primarily direct the incoming electrophile. Bromination is expected to occur at the positions ortho and para to the ethoxy group. Given that the para position is blocked, the substitution will occur at one of the ortho positions. The aldehyde group's meta-directing influence will favor substitution at the C5 position, which is ortho to the ethoxy group and meta to the aldehyde group.
Caption: Substituent directing effects on 3-ethoxybenzaldehyde.
Q4: What are some common workup procedures for this reaction?
A typical workup procedure involves:
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Quenching the reaction: The reaction mixture is often poured into ice-water to stop the reaction.
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Neutralization: A reducing agent like sodium thiosulfate or sodium bisulfite is added to quench any unreacted bromine.
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Extraction: The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.
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Washing: The organic layer is washed with a saturated sodium bicarbonate solution to remove any acidic byproducts and the catalyst, followed by a wash with brine.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[11]
Q5: What analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of this compound, the following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the bromine atom on the aromatic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
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Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the aldehyde (C=O stretch) and the C-Br bond.
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Melting Point Analysis: A sharp melting point range indicates a high degree of purity for a solid product.
III. Experimental Protocol Example
This is a general procedure and may require optimization for your specific laboratory conditions.
Materials:
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3-Ethoxybenzaldehyde
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N-Bromosuccinimide (NBS)
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Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) (anhydrous)
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Dichloromethane (DCM) (anhydrous)
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Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxybenzaldehyde in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the Lewis acid catalyst (e.g., FeBr₃) to the solution with stirring.
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Slowly add NBS in small portions over a period of time, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding saturated sodium thiosulfate solution.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography or recrystallization.
Caption: General experimental workflow for the synthesis.
IV. References
-
Smolecule. (2023, August 15). Buy 3-Bromo-4-ethoxybenzaldehyde.
-
Zhong, W., et al. (2019). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Molecules, 24(15), 2789.
-
Lyall-Brookes, G. (2023, November 30). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. AM Academy.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
-
Matrix Scientific. (n.d.). 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.
-
De Vleeschouwer, F., et al. (2010). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 12(42), 14335-14344.
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified Rosenmund reduction.
-
TCI AMERICA. (n.d.). 3-Bromo-4-ethoxybenzaldehyde.
-
ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZALDEHYDE synthesis.
-
Sigma-Aldrich. (n.d.). 3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE.
-
Manchester Organics. (n.d.). 3-Bromo-5-ethoxy-benzaldehyde.
-
Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o.
-
ResearchGate. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
-
MDPI. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes.
-
Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Sigma-Aldrich. (n.d.). 3-Ethoxybenzaldehyde.
-
PubChem. (n.d.). 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.
-
SunanKalijaga.org. (2020). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-ethoxybenzaldehyde.
-
ResearchGate. (2007). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
-
Montclair State University. (n.d.). Electrophilic Bromination of Benzaldehyde – Reaction Coordinates.
-
Matrix Scientific. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde.
-
Benchchem. (n.d.). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
-
Benchchem. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde.
-
PubChem. (n.d.). 3-Ethoxybenzaldehyde.
-
UniCA IRIS. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
-
PubChem. (n.d.). 3-Bromo-5-ethyl-2-hydroxybenzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 5. Buy 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 [smolecule.com]
- 6. youtube.com [youtube.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-ethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the formylation and bromination reactions used to synthesize this important compound.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation typically involves two main synthetic strategies: the Vilsmeier-Haack formylation of an appropriately substituted aromatic precursor or the bromination of 3-ethoxybenzaldehyde. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
This guide will focus on a common and effective method: the Vilsmeier-Haack formylation of 1-bromo-3-ethoxybenzene . We will explore the intricacies of this reaction, provide a detailed experimental protocol, and address potential challenges to help you improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound via the Vilsmeier-Haack reaction.
Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent challenge. The issue can often be traced back to a few critical factors related to reagents, reaction conditions, or the work-up procedure.
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Cause 1: Inefficient Formation of the Vilsmeier Reagent. The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
-
Solution:
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Use fresh, anhydrous reagents. DMF is hygroscopic and can absorb water from the atmosphere, which will quench the Vilsmeier reagent. Old DMF can also contain dimethylamine as a decomposition product, which can lead to side reactions.[3] Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves. Ensure your POCl₃ is also fresh and has not been exposed to moisture.
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Optimize reagent stoichiometry. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent (formed from a 1:1 molar ratio of POCl₃ and DMF) relative to the 1-bromo-3-ethoxybenzene substrate is a good starting point.[1]
-
-
-
Cause 2: Low Reactivity of the Aromatic Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electron density of the aromatic ring.[4] While the ethoxy group is activating, the bromo group is deactivating, which can make the reaction sluggish.
-
Solution:
-
Increase the reaction temperature. While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C), the subsequent formylation step may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature to 50-80 °C if the reaction is not proceeding at room temperature.[5]
-
Increase the reaction time. Some Vilsmeier-Haack reactions can be slow. If the reaction is proceeding cleanly but slowly, extending the reaction time may improve the yield.
-
-
-
Cause 3: Incomplete Hydrolysis of the Iminium Intermediate. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the final aldehyde product during the work-up.[6]
-
Solution:
-
Ensure proper pH and sufficient time for hydrolysis. After quenching the reaction with ice, the mixture should be made basic (pH 8-10) with an aqueous solution of a base like sodium hydroxide or sodium carbonate to facilitate the hydrolysis of the iminium salt. Stirring the mixture for a sufficient period (e.g., 1-2 hours) at room temperature or with gentle heating can ensure complete conversion to the aldehyde.
-
-
Q2: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions, and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of the desired this compound.
-
Side Product 1: Isomeric Benzaldehydes. Depending on the directing effects of the substituents, you may get formylation at other positions on the aromatic ring. For 1-bromo-3-ethoxybenzene, the ethoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director. This can lead to a mixture of products.
-
Solution:
-
Control the reaction temperature. Temperature can influence the regioselectivity of the reaction. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Purification. Careful column chromatography is often necessary to separate isomeric products.[5]
-
-
-
Side Product 2: Diformylation. If the aromatic ring is highly activated, a second formyl group can be introduced.
-
Solution:
-
Use a controlled amount of the Vilsmeier reagent. Avoid a large excess of the Vilsmeier reagent. Using closer to 1.1 to 1.5 equivalents can help to minimize diformylation.
-
Milder reaction conditions. Lowering the reaction temperature and shortening the reaction time can also reduce the likelihood of a second formylation.
-
-
Q3: The purification of my crude product is proving to be difficult. What are the best strategies for obtaining pure this compound?
A3: Purification of aromatic aldehydes can be challenging due to their physical properties and the presence of closely related impurities.
-
Purification Strategy 1: Column Chromatography. This is the most common and effective method for purifying this compound from unreacted starting materials and side products.
-
Recommended Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product. The product is moderately polar and should elute after the non-polar starting material (1-bromo-3-ethoxybenzene).
-
-
-
Purification Strategy 2: Recrystallization. If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an effective final purification step.
-
Recommended Solvents: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often suitable for recrystallizing aromatic aldehydes. Dissolve the crude product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
-
Purification Strategy 3: Bisulfite Adduct Formation. Aldehydes can form solid adducts with sodium bisulfite, which can be filtered off and then hydrolyzed back to the pure aldehyde.[7] This is a classic method for separating aldehydes from non-carbonyl-containing impurities.
-
General Procedure: Stir the crude product with a saturated aqueous solution of sodium bisulfite. The solid adduct will precipitate. Filter the solid, wash it with a small amount of cold water and then ether. To regenerate the aldehyde, treat the adduct with an aqueous solution of sodium carbonate or dilute hydrochloric acid and extract the aldehyde with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium cation, which is the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate (1-bromo-3-ethoxybenzene) attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[1]
Q2: Are there alternative methods for synthesizing this compound?
A2: Yes, an alternative route is the direct bromination of 3-ethoxybenzaldehyde. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.[9][10] The ethoxy group is an ortho-, para-director, and the aldehyde group is a meta-director. Therefore, bromination is expected to occur at the position ortho to the ethoxy group and meta to the aldehyde group, which is the desired position 5. However, controlling the regioselectivity and avoiding over-bromination can be challenging.
Q3: How can I monitor the progress of my Vilsmeier-Haack reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexane) to separate the starting material, product, and any potential side products. The product, being more polar than the starting material, will have a lower Rf value. Staining the TLC plate with a potassium permanganate solution can help visualize the spots, as aldehydes are readily oxidized.
Q4: What are the key safety precautions I should take when performing a Vilsmeier-Haack reaction?
A4:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
The quenching of the reaction with ice and the subsequent basification are exothermic. Perform these steps slowly and with cooling in an ice bath to control the temperature.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-bromo-3-ethoxybenzene
This protocol is an adapted procedure based on general Vilsmeier-Haack reaction conditions and should be optimized for your specific laboratory setup.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-bromo-3-ethoxybenzene | 201.06 | 10.0 g | 0.0497 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11.4 g (7.0 mL) | 0.0746 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 5.46 g (5.8 mL) | 0.0746 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - | - |
| Ethyl acetate | - | As needed | - | - |
| Hexane | - | As needed | - | - |
| Saturated aqueous NaCl (brine) | - | As needed | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Vilsmeier Reagent Formation:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.8 mL, 0.0746 mol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (7.0 mL, 0.0746 mol) dropwise to the DMF via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-bromo-3-ethoxybenzene (10.0 g, 0.0497 mol) in anhydrous dichloromethane (50 mL).
-
Add the solution of 1-bromo-3-ethoxybenzene to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (20% ethyl acetate in hexane). If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Slowly add a 2 M aqueous solution of sodium hydroxide to neutralize the mixture to a pH of 8-9.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
-
Visualizations
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: The Vilsmeier-Haack reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. 81805-97-2 Cas No. | 3-Bromo-5-ethoxy-4-methoxybenzaldehyde | Matrix Scientific [matrixscientific.com]
- 4. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
"stability and storage of 3-Bromo-5-ethoxybenzaldehyde"
Welcome to the Technical Support Center for 3-Bromo-5-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability, storage, and handling of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and field-proven insights.
Introduction to this compound
This compound is a disubstituted aromatic aldehyde with a unique electronic profile. The presence of an electron-donating ethoxy group and an electron-withdrawing bromo group at the meta positions relative to the aldehyde functionality creates a nuanced reactivity that requires careful consideration in experimental design. This guide will address the practical challenges and questions that may arise when working with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light, as some substituted benzaldehydes can be light-sensitive. While stable at room temperature in a properly sealed container, refrigeration (2-8 °C) is advisable for extended storage periods.[1]
Q2: I've noticed the solid material has developed a slight brownish tint. Is it still usable?
A slight discoloration to a brownish tint can be an early indicator of minor degradation. While the material may still be suitable for some applications, it is crucial to assess its purity before use, especially for sensitive reactions. The primary degradation product is likely the corresponding carboxylic acid (3-bromo-5-ethoxybenzoic acid), formed through oxidation.
Q3: What are the common impurities I should be aware of in this compound?
Common impurities can arise from both the synthetic route and degradation over time. These may include:
-
Starting materials: Depending on the synthesis, residual precursors may be present.
-
3-Bromo-5-ethoxybenzoic acid: The most common degradation product due to oxidation of the aldehyde group.
-
Debrominated species: In some reaction conditions, particularly those involving catalysts like palladium, dehalogenation can occur, leading to the formation of 3-ethoxybenzaldehyde.
-
Water: The compound can absorb moisture if not stored in a desiccated environment.
Q4: Is this compound compatible with all common organic solvents?
This compound is soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. However, when using protic solvents like ethanol or methanol, be mindful of the potential for acetal formation, especially in the presence of acid catalysts. For reactions sensitive to water, ensure the use of anhydrous solvents.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or no reactivity in a nucleophilic addition reaction. | 1. Degraded starting material: The aldehyde may have oxidized to the less reactive carboxylic acid. 2. Steric hindrance: The substituents on the ring may sterically hinder the approach of the nucleophile. 3. Electronic effects: Aromatic aldehydes are inherently less reactive than aliphatic aldehydes due to resonance stabilization. | 1. Assess purity: Run a Thin Layer Chromatography (TLC) or obtain an NMR spectrum to check for the presence of the carboxylic acid impurity. Purify by recrystallization if necessary. 2. Optimize reaction conditions: Increase the reaction temperature, use a more reactive nucleophile, or employ a catalyst to overcome the activation energy barrier. 3. Consider alternative reagents: If reactivity remains an issue, a more activated derivative of the aldehyde may be required. |
| Formation of a significant amount of a non-polar byproduct in a cross-coupling reaction. | Dehalogenation: The bromo substituent can be reductively cleaved, especially in the presence of a palladium catalyst and a hydrogen source (e.g., trace water or certain solvents). | 1. Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. 2. Optimize the catalyst system: Employ ligands that promote the desired cross-coupling over dehalogenation. 3. Choose a milder base: Strong bases can sometimes promote side reactions. Consider using a weaker base like potassium carbonate. |
| Inconsistent results between batches of the reagent. | Variability in purity: Different batches may have varying levels of impurities, particularly the oxidized carboxylic acid form. | 1. Standardize reagent qualification: Always assess the purity of a new batch of this compound before use. 2. Purify if necessary: If significant impurities are detected, purify the material by recrystallization to ensure consistency in your experiments. |
| The reaction mixture is turning yellow/brown upon heating. | Decomposition: The compound or reaction intermediates may be unstable at elevated temperatures, leading to the formation of colored byproducts. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Use an inert atmosphere: Exclude oxygen from the reaction to prevent oxidative decomposition. 3. Monitor the reaction closely: Use TLC or another analytical technique to determine the optimal reaction time and avoid prolonged heating after the reaction is complete. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a general method for assessing the purity of this compound and detecting the common impurity, 3-bromo-5-ethoxybenzoic acid.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase: 7:3 mixture of hexane and ethyl acetate
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 10 minutes.
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front with a pencil, and allow it to air dry.
-
Visualize the spots under a UV lamp. This compound should appear as a single, well-defined spot. The corresponding carboxylic acid, being more polar, will have a lower Rf value (it will travel a shorter distance up the plate).
Protocol 2: Recrystallization for Purification
If TLC analysis indicates the presence of significant impurities, recrystallization can be an effective purification method.
Materials:
-
Impure this compound
-
A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the hot solvent (or the more soluble solvent of a binary system).
-
If using a binary solvent system, add the less soluble solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the more soluble solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizing Chemical Properties and Degradation
Chemical Structure and Properties
Caption: Structure of this compound.
Potential Degradation Pathway
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Substituted Benzaldehydes
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving substituted benzaldehydes. The inherent reactivity of the aldehyde functional group, combined with the electronic and steric diversity of substituted aromatic rings, can present unique challenges. This document aims to provide not only solutions but also the underlying chemical principles to empower you to rationalize and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering causative explanations and actionable protocols.
Issue 1: Low or No Conversion of Starting Materials
Question: I am not observing any significant formation of my desired biaryl benzaldehyde product. What are the likely causes and how can I address this?
Answer: Low or no conversion in a Suzuki coupling reaction is a common issue that can typically be traced back to catalyst deactivation, inefficient oxidative addition, or poor reagent solubility.
-
Catalyst System (Palladium Source and Ligand): The choice of the palladium precursor and, critically, the phosphine ligand is paramount for a successful reaction.[1]
-
Expertise & Experience: For electron-deficient benzaldehydes (e.g., nitro- or cyano-substituted), the oxidative addition of the aryl halide to the Pd(0) center is generally faster. However, electron-rich benzaldehydes (e.g., alkoxy-substituted) can be sluggish in this step.[2] To overcome this, bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates oxidative addition.[3]
-
Troubleshooting Steps:
-
Ligand Selection: If using a standard ligand like PPh₃ with an electron-rich or sterically hindered aryl halide, consider switching to a more specialized, bulky, and electron-rich ligand. Examples include SPhos, XPhos, or RuPhos.[1]
-
Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).[4]
-
Pre-catalyst Use: Consider using a pre-formed, air- and moisture-stable palladium pre-catalyst, such as a Buchwald precatalyst, to ensure a consistent concentration of active Pd(0).[1]
-
Catalyst Integrity: Ensure your palladium source has not decomposed. Palladium acetate, for instance, can be sensitive to light and air over time.[1]
-
-
-
Reaction Conditions:
-
Temperature: Many Suzuki couplings require heating to overcome the activation energy of the oxidative addition and reductive elimination steps.[5] If your reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increase the temperature, while monitoring for potential decomposition.[5]
-
Solvent: Poor solubility of reagents can severely limit reaction rates.[4][6] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, THF, and DMF.[5][7] Sometimes a mixture, such as toluene/water or THF/water, is beneficial.[8]
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.[5] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[1][5]
-
-
Reactivity of the Aryl Halide:
-
Leaving Group: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[9] Aryl chlorides are notoriously less reactive and often require more specialized catalytic systems with bulky, electron-rich ligands to facilitate the challenging oxidative addition step.[1][9] If you are using an aryl chloride, a more robust catalyst system is almost certainly necessary.[4]
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am observing significant byproducts, such as a dehalogenated starting material or a homocoupled boronic acid product. How can I minimize these side reactions?
Answer: The formation of byproducts is a common challenge. The primary culprits are often protodeboronation of the boronic acid, dehalogenation of the aryl halide, and homocoupling of the boronic acid.[5][10]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[11] This side reaction is often catalyzed by base or acid and is more pronounced with certain unstable boronic acids (e.g., some heteroaryl boronic acids).[11][12]
-
Troubleshooting Steps:
-
Use Boronate Esters: Boronic acids can be protected as boronate esters (e.g., pinacol esters), which are significantly more stable and less prone to protodeboronation.[13] This "slow-release" strategy ensures a low concentration of the free boronic acid in the reaction mixture, minimizing its degradation.[14]
-
Milder Base: If you suspect base-catalyzed protodeboronation, switch to a milder base. For example, if you are using a strong base like NaOH, consider using K₃PO₄ or Cs₂CO₃.[4]
-
Anhydrous Conditions: While some water can be beneficial for the Suzuki coupling, excess water can promote protodeboronation. Ensure your solvents and reagents are appropriately dried.[4]
-
-
-
Dehalogenation: The replacement of the halide on your benzaldehyde with a hydrogen atom is another common side reaction.[7] This typically occurs after oxidative addition, where the palladium intermediate reacts with a hydride source.[5]
-
Troubleshooting Steps:
-
Choice of Base: Avoid bases that can also act as hydride donors, such as certain amine bases if dehalogenation is a problem.[5]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can sometimes be a proton source leading to hydrodehalogenation.[4]
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[4]
-
-
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[1][5]
-
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen.[5]
-
Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize homocoupling.[1]
-
Sterically Hindered Ligand: A bulky ligand can sterically hinder the approach of two boronic acid molecules to the palladium center, thus reducing homocoupling.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: The aldehyde group on my benzaldehyde seems to be reacting or causing issues. What can I do?
A1: The aldehyde functionality can sometimes participate in side reactions, especially under harsh conditions. A common strategy to circumvent this is to protect the aldehyde as an acetal (e.g., a diethyl acetal).[4] The acetal is stable to the Suzuki coupling conditions and can be easily deprotected with a mild acid workup after the coupling is complete.[4]
Q2: How do I choose the right base for my Suzuki coupling?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] The choice of base depends on the specific substrates and solvent system.[1] A general guideline is to start with a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[4] For challenging couplings, stronger bases may be necessary, but be mindful of potential side reactions like protodeboronation.[1] The presence of a small amount of water is often beneficial when using inorganic bases, as it can help to form the active boronate species.[2]
Q3: My substituted benzaldehyde is sterically hindered. What are the key considerations for a successful coupling?
A3: Steric hindrance, especially from ortho-substituents, can significantly slow down the reaction by impeding the approach of the palladium catalyst.[1] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often essential.[1][15] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species that can more readily undergo oxidative addition and reductive elimination with hindered substrates.[3] Additionally, higher reaction temperatures may be required to overcome the increased activation barrier.[16]
Q4: Should I use a boronic acid or a boronate ester?
A4: This choice involves a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[13] However, they are also more susceptible to decomposition pathways like protodeboronation.[13] Boronate esters, such as pinacol esters, offer enhanced stability, are easier to handle and purify, and have a longer shelf-life.[13] For unstable or precious boronic acids, using the corresponding boronate ester is a highly recommended strategy.[5]
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
Data Summary and Protocols
Table 1: Ligand and Base Selection Guide for Substituted Benzaldehydes
| Benzaldehyde Substituent | Aryl Halide | Recommended Ligand | Recommended Base | Rationale |
| Electron-Donating (e.g., -OMe, -OAlkyl) | Ar-Br, Ar-I | SPhos, RuPhos, XPhos | K₃PO₄, Cs₂CO₃ | Bulky, electron-rich ligands accelerate the slow oxidative addition step.[1][2] |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Ar-Br, Ar-I | PPh₃, P(t-Bu)₃ | K₂CO₃, K₃PO₄ | Oxidative addition is faster; standard ligands are often sufficient.[4] |
| Sterically Hindered (ortho-substituted) | Ar-Br, Ar-I | SPhos, XPhos, NHCs | K₃PO₄, t-BuOK | Bulky ligands are necessary to overcome steric repulsion.[1][15] |
| Any | Ar-Cl | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Aryl chlorides require highly active catalysts for the challenging oxidative addition.[1][4] |
Protocol 1: General Procedure for Suzuki Coupling of a Substituted Benzaldehyde
This is a representative starting protocol that may require optimization for your specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the substituted benzaldehyde aryl halide (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acetal Protection of a Substituted Benzaldehyde
-
Protection: To a solution of the substituted benzaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).[4]
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.[4]
-
Quenching: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the acetal-protected product with an organic solvent.[4]
-
Suzuki Coupling: Use the purified acetal in the Suzuki coupling reaction as described in Protocol 1.
-
Deprotection: After the Suzuki coupling workup, dissolve the crude product in a mixture of acetone and 1 M HCl. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC). Neutralize with saturated aqueous NaHCO₃ and extract the final product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-ethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to ensure a safe, efficient, and successful scale-up campaign.
Introduction: The Scale-Up Challenge
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. While its synthesis may appear straightforward on paper, scaling up the process introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide provides a structured approach to identifying and solving these issues.
A typical synthetic route involves two key transformations: the electrophilic bromination of a 3-ethoxybenzaldehyde precursor, or a more convergent approach involving formylation of a bromo-ethoxybenzene derivative. Each step presents its own set of scale-up hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your scale-up synthesis.
Bromination Stage
Question 1: My bromination reaction is sluggish and incomplete, even with extended reaction times. What are the likely causes and how can I fix this?
Answer:
Incomplete bromination is a common scale-up issue often traced back to several factors:
-
Insufficient Catalyst Activation: Electrophilic aromatic bromination requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br₂ molecule, making it a more potent electrophile.[1][2] On a larger scale, inefficient mixing can lead to localized catalyst deactivation.
-
Solution: Ensure robust agitation throughout the reaction. Consider adding the catalyst in portions or as a solution in a suitable solvent to improve dispersion.
-
-
Moisture Contamination: Water reacts with the Lewis acid catalyst, quenching its activity. Solvents and reagents that are not rigorously dried are a primary source of this issue.
-
Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. A nitrogen or argon atmosphere is highly recommended during scale-up to prevent atmospheric moisture ingress.
-
-
Incorrect Temperature: While brominations are often run at or below room temperature to control selectivity, a temperature that is too low can significantly slow the reaction rate.
-
Solution: Experiment with a controlled, gradual increase in temperature (e.g., to 30-40 °C), monitoring the reaction progress by an in-process control (IPC) like TLC, GC, or HPLC. Ensure your cooling system can handle any potential exotherm.
-
Question 2: I'm observing a significant amount of a dibromo- impurity in my crude product. How can I improve the selectivity of the reaction?
Answer:
The formation of dibromo- and other polybrominated species is a classic selectivity problem in electrophilic aromatic substitution.[3] The ethoxy group is an activating, ortho-, para-director, and the bromo-substituent is a deactivating, ortho-, para-director. Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry is not well-controlled.
-
Root Cause Analysis:
-
Excess Bromine: Inaccurate addition of bromine, especially on a large scale, is a frequent cause.
-
High Reaction Temperature: Increased temperature accelerates the second bromination reaction.
-
"Hot Spots": Poor mixing can create localized areas of high bromine and catalyst concentration, promoting over-bromination.
-
-
Mitigation Strategies:
-
Stoichiometry Control: Add bromine slowly and sub-surface via a syringe pump or addition funnel. Use a slight sub-stoichiometric amount of bromine (e.g., 0.95-0.98 equivalents) and monitor for the disappearance of the starting material. The unreacted starting material is often easier to separate than the dibromo- impurity.
-
Temperature Management: Maintain a lower reaction temperature (e.g., 0-10 °C) during the bromine addition.
-
Reverse Addition: Consider adding the substrate and catalyst mixture to the bromine solution. This keeps the concentration of the activated aromatic ring low, disfavoring a second reaction.
-
Formylation Stage (Vilsmeier-Haack or equivalent)
Question 3: The Vilsmeier-Haack formylation step is giving low yields. What are the critical parameters to check?
Answer:
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[4][5] However, its success hinges on the effective formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
-
Vilsmeier Reagent Formation: The reagent is typically formed in situ from a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[6]
-
Issue: The reaction between DMF and POCl₃ can be highly exothermic. On a large scale, poor heat removal can lead to reagent decomposition. Moisture will also rapidly decompose both POCl₃ and the Vilsmeier reagent.[7]
-
Solution: The pre-formation of the Vilsmeier reagent at low temperatures (e.g., 0-5 °C) before the addition of the aromatic substrate is crucial. Ensure all reagents and solvents are anhydrous.
-
-
Substrate Reactivity: The bromo- and ethoxy- substituted benzene ring is moderately activated. If the reaction is sluggish, ensure the Vilsmeier reagent has been properly formed and is present in a sufficient stoichiometric excess (e.g., 1.5-2.0 equivalents).
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde.
-
Issue: Incomplete hydrolysis or side reactions during work-up can lower the yield.
-
Solution: After the reaction is complete, quench the mixture by slowly adding it to a well-stirred mixture of ice and water, followed by basification (e.g., with NaOH or NaOAc solution) to facilitate hydrolysis and neutralize acidic byproducts.[4]
-
Purification Challenges
Question 4: I'm struggling with the final purification. Column chromatography is not feasible for my scale, and distillation results in product degradation. What are my options?
Answer:
Purification is often the biggest hurdle in scaling up aldehyde synthesis. Here are several effective, scalable strategies:
-
Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[8][9]
-
Mechanism: The aldehyde reacts with aqueous sodium bisulfite to form a solid, water-soluble adduct. Non-aldehydic impurities can be washed away with an organic solvent. The aldehyde is then regenerated by treating the adduct with an acid or base.
-
Scale-Up Advantage: This technique transforms a difficult organic purification into a simple solid filtration and washing process, which is highly amenable to large-scale operations.[10]
-
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for achieving high purity on a large scale.
-
Solvent Screening: A table of potential solvent systems should be systematically evaluated.
-
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Heptane / Ethyl Acetate | Low / Medium | 77-98 | Good for removing non-polar impurities. |
| Toluene | Low | 111 | Can be effective but requires higher temperatures. |
| Isopropanol / Water | High | 82-100 | Good for removing polar impurities. |
| Dichloromethane / Heptane | Medium / Low | 40-98 | Good for anti-solvent crystallization. |
-
Acid/Base Washes: If the primary impurity is the corresponding carboxylic acid (from over-oxidation), a simple wash with a mild base like sodium bicarbonate (NaHCO₃) solution can effectively remove it into the aqueous layer.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling bromine and phosphorus oxychloride (POCl₃) at scale?
A1: Both reagents are highly corrosive and toxic.
-
Bromine: It is a strong oxidizing agent that can cause severe burns.[12] Always work in a well-ventilated fume hood or reactor system with appropriate scrubbers (e.g., sodium thiosulfate solution) to neutralize any escaping vapors.[13][14] Use personal protective equipment (PPE) including heavy-duty nitrile or butyl gloves, chemical splash goggles, a face shield, and a lab coat.[12]
-
Phosphorus Oxychloride (POCl₃): It reacts violently with water, releasing toxic HCl gas.[7][15] All operations must be conducted under strictly anhydrous conditions. Use PPE resistant to corrosive materials. Have an appropriate quenching strategy and emergency plan in place.
Q2: Which In-Process Controls (IPCs) are most effective for monitoring these reactions?
A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction completion and gross impurity formation.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis. They allow you to accurately track the consumption of starting material and the formation of product and key impurities (like the dibromo- adduct). This data is critical for making informed decisions about reaction endpoints and work-up procedures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the product and identifying unknown impurities in the crude reaction mixture.[16]
Q3: What are the key considerations for heat management during scale-up?
A3: Both the bromination and Vilsmeier-Haack reactions can be exothermic.
-
Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. Ensure your reactor has an appropriately sized jacket and a reliable heating/cooling system.
-
Controlled Addition: The rate of addition of reagents (e.g., bromine, POCl₃) is the primary method for controlling the rate of heat generation. A slow, controlled addition allows the cooling system to keep pace.
-
Calorimetry Studies: For larger-scale production (pilot plant or manufacturing), a reaction calorimetry study is highly recommended to understand the thermal profile and potential for thermal runaway.
Visualized Workflows & Diagrams
General Synthesis Workflow
The following diagram illustrates a typical process flow for the synthesis and purification of this compound.
References
- 1. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 14. icl-group-sustainability.com [icl-group-sustainability.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Purification of 3-Bromo-5-ethoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Bromo-5-ethoxybenzaldehyde and require robust methods for its purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of impurities from this compound.
Introduction to Purification Challenges
This compound is a valuable intermediate in organic synthesis. However, its preparation can lead to the formation of various impurities, including starting materials, over-brominated species, and side-products arising from the reaction conditions. The presence of these impurities can significantly impact the yield and purity of subsequent synthetic steps. Therefore, effective purification is critical. This guide will focus on the two primary methods for purifying solid organic compounds: recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: If the synthesis involves the bromination of 3-ethoxybenzaldehyde, residual starting material may be present.
-
Isomeric Byproducts: Depending on the directing effects of the substituents on the aromatic ring, small amounts of other positional isomers may be formed.
-
Di-brominated Products: Over-bromination can lead to the formation of di-bromo-ethoxybenzaldehyde species.
-
Hydrolyzed Products: If water is present during the synthesis or work-up, the aldehyde functional group can be sensitive to oxidation, potentially leading to the corresponding carboxylic acid.
-
Residual Solvents: Solvents used in the reaction and work-up may be retained in the crude product.
Q2: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is an excellent choice when you have a crystalline solid with a relatively small amount of impurities that have different solubility profiles from your desired product. It is often a more scalable and economical method for achieving high purity.
-
Column Chromatography is more effective for separating complex mixtures, especially when impurities have similar polarities to the product or when dealing with oily or non-crystalline crude materials.[1]
Q3: How can I assess the purity of this compound after purification?
Several analytical techniques can be used to determine the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. A single spot on the TLC plate is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and measuring their relative concentrations.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a pure compound. Impurities tend to broaden and depress the melting point.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[2]
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not suitable for your compound.
-
Solution:
-
Increase the volume of the solvent: Add more solvent in small portions until the compound dissolves. Be mindful that using a large volume of solvent may reduce your recovery yield.
-
Try a different solvent: Select a solvent with a higher boiling point or one in which your compound has better solubility at elevated temperatures. A good starting point for this compound, based on the purification of a similar compound, 3-bromo-5-nitrobenzaldehyde, is a mixed solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexane.[3]
-
Problem 2: The compound oils out instead of crystallizing upon cooling.
-
Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution:
-
Use a lower-boiling solvent: Choose a solvent with a boiling point below the melting point of your product.
-
Induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
-
Lower the cooling temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, or the cooling process is too rapid.
-
Solution:
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cool slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Try a different solvent system: A solvent in which the compound has lower solubility at room temperature may be more effective.
-
Problem 4: The recovered crystals are still impure.
-
Cause: The impurities have similar solubility to your product in the chosen solvent, or the crystals were not washed properly.
-
Solution:
-
Perform a second recrystallization: Repeating the recrystallization process can further enhance purity.
-
Wash the crystals effectively: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Consider column chromatography: If recrystallization fails to remove certain impurities, column chromatography may be necessary.
-
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is a common approach.
Problem 1: Poor separation of the desired compound from impurities (overlapping bands).
-
Cause: The mobile phase (eluent) is either too polar or not polar enough.
-
Solution:
-
Optimize the mobile phase using TLC: Before running the column, test different solvent systems using TLC. The ideal eluent should give your product a retention factor (Rf) of around 0.2-0.4. For a compound of moderate polarity like this compound, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the non-polar impurities and then your product, followed by more polar impurities.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound through the silica gel.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually add a more polar solvent to your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Problem 3: Cracks or channels appear in the silica gel bed.
-
Cause: Improper packing of the column.
-
Solution:
-
Repack the column: It is crucial to pack the silica gel as a uniform slurry and to avoid letting the column run dry. A layer of sand on top of the silica gel can help prevent disturbance of the stationary phase when adding the eluent.
-
Problem 4: The compound appears to be decomposing on the silica gel.
-
Cause: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Solution:
-
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (~1%), to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Solvent Selection: Begin by testing the solubility of your crude material in various solvents to find a suitable one. A good recrystallization solvent should dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexane is a promising starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent (e.g., hexane) to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for flash column chromatography.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with your crude material in different solvent mixtures (e.g., varying ratios of hexane:ethyl acetate). Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., using a pump or a nitrogen line) to push the solvent through the column at a steady rate.
-
Collect the eluent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product. .
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Recrystallization Workflow
Caption: A workflow diagram illustrating the key stages of recrystallization and common troubleshooting points.
Column Chromatography Workflow
Caption: A step-by-step workflow for purifying this compound using column chromatography, including key troubleshooting checkpoints.
References
"reaction monitoring techniques for 3-Bromo-5-ethoxybenzaldehyde synthesis"
Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, practical troubleshooting advice, and robust protocols for monitoring this specific chemical transformation. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring efficiency, purity, and reproducibility in your work.
Overview of the Synthesis and the Critical Role of Reaction Monitoring
The synthesis of this compound typically proceeds via electrophilic aromatic substitution, most commonly through the direct bromination of 3-ethoxybenzaldehyde. An alternative, though less direct route, could involve a Vilsmeier-Haack formylation of a corresponding brominated precursor. Given the presence of an activating ethoxy group and a deactivating aldehyde group, precise control over reaction conditions is paramount to prevent undesirable side reactions such as di-bromination or oxidation of the aldehyde.
Effective reaction monitoring is not merely a procedural step; it is the cornerstone of successful synthesis. It allows for:
-
Real-time assessment of reactant consumption and product formation.
-
Identification of intermediates and byproducts , providing a deeper understanding of the reaction pathway.
-
Optimization of reaction parameters (time, temperature, stoichiometry) to maximize yield and purity.
-
Informed decisions on when to quench the reaction, preventing over-reaction or product degradation.
This guide will focus on the most effective techniques to monitor this process: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reaction Monitoring Techniques: A Frequently Asked Questions (FAQ) Guide
This section addresses common questions about selecting and implementing the right analytical technique for your experiment.
Thin-Layer Chromatography (TLC)
Q: When is TLC the best choice for monitoring my reaction? A: TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress. It is the ideal first-line technique due to its speed, low cost, and minimal sample requirement. Use TLC for:
-
Quickly checking for the presence or absence of the starting material.
-
Visualizing the formation of the main product and any major byproducts.
-
Determining the optimal solvent system for column chromatography purification.
Q: How do I select the right mobile phase (eluent) for my TLC analysis? A: The goal is to find a solvent system where the starting material (3-ethoxybenzaldehyde) has an Rf value of approximately 0.5. This generally provides good separation between the more polar starting material and the less polar product (this compound).
-
Starting Point: Begin with a non-polar solvent and gradually add a polar one. A common combination for neutral organic molecules is a mixture of hexanes and ethyl acetate (EtOAc).
-
Polarity Adjustment:
-
If your spots are too low on the plate (low Rf), increase the polarity of the eluent by adding more ethyl acetate.
-
If your spots are too high (high Rf), decrease the polarity by adding more hexanes.
-
-
Example System: For this specific synthesis, a good starting point would be a 9:1 or 8:2 mixture of Hexanes:EtOAc.
Q: How do I interpret the spots on my TLC plate? A: A well-run TLC plate will provide a clear snapshot of your reaction mixture.
-
Spotting: Always spot three lanes: your starting material (SM), the reaction mixture (R), and a "co-spot" containing both the starting material and the reaction mixture.
-
Interpretation:
-
As the reaction progresses, the spot corresponding to the starting material in the 'R' lane should diminish in intensity.
-
A new spot, corresponding to your product, will appear. The product, being slightly less polar than the starting material, will likely have a higher Rf value.
-
The co-spot lane helps to definitively identify the starting material spot in your reaction mixture.
-
The appearance of additional spots indicates the formation of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: Why should I use GC-MS for monitoring this synthesis? A: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is considered a "gold standard" for identifying volatile and semi-volatile organic compounds. Use GC-MS to:
-
Obtain quantitative data on the conversion of starting material to product.
-
Identify byproducts with high confidence by analyzing their mass spectra.
-
Detect trace impurities that may not be visible by TLC.
Q: How do I prepare a sample from my reaction mixture for GC-MS analysis? A: Proper sample preparation is crucial to avoid damaging the instrument.
-
Quench a small aliquot: Withdraw a small sample (e.g., 0.1 mL) from the reaction mixture.
-
Perform a micro-workup:
-
Dilute the aliquot with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a small amount of saturated sodium bicarbonate solution to neutralize any acid (like HBr) and then with water.
-
Dry the organic layer with a small amount of anhydrous sodium sulfate.
-
-
Dilute: Further dilute the dried organic solution to an appropriate concentration (typically in the ppm range) with a suitable solvent before injection.
Q: What should I look for in the GC-MS data? A: The data will consist of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak.
-
Chromatogram: You will see peaks corresponding to the solvent, starting material, and product at different retention times. The relative peak areas can be used to estimate the reaction conversion.
-
Mass Spectra:
-
3-Ethoxybenzaldehyde (Starting Material): Look for the molecular ion peak (M+) at m/z = 150.17.
-
This compound (Product): Look for a characteristic pair of molecular ion peaks (M+ and M+2) of roughly equal intensity, a signature of a bromine-containing compound, at m/z = 228.08 and 230.08.
-
High-Performance Liquid Chromatography (HPLC)
Q: When is HPLC a better choice than GC-MS? A: HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable, making them unsuitable for GC-MS. While this compound is amenable to GC-MS, HPLC offers a robust alternative, especially if you want to avoid the heating process of the GC inlet. It is widely used in pharmaceutical analysis for quality control.
Q: What is a typical HPLC setup for this analysis? A: A reversed-phase HPLC method is most common for this type of molecule.
-
Column: A C18 column is a standard choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile (ACN) or methanol (MeOH)). You would typically run a gradient, starting with a higher percentage of water and increasing the percentage of the organic solvent over time to elute the compounds.
-
Detector: A UV-Vis detector is standard, as both the reactant and product contain a chromophore (the benzene ring) and will absorb UV light.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Can I use NMR to monitor the reaction in real-time? A: Yes, NMR spectroscopy is an excellent, non-invasive tool for in-situ reaction monitoring. It allows you to measure the concentration of different species in the reaction mixture over time without the need for workup. This makes it ideal for kinetic studies.
Q: How do I interpret the ¹H NMR spectrum to determine reaction completion? A: You will monitor the disappearance of signals from the starting material and the appearance of new signals from the product.
-
Key Signals to Monitor:
-
Starting Material (3-ethoxybenzaldehyde): Look for the characteristic aldehyde proton singlet around 9.9 ppm and the aromatic protons in the 7.1-7.5 ppm region.
-
Product (this compound): You will see the aldehyde proton singlet (slight shift from the starting material) and a new, simpler pattern for the aromatic protons, as the symmetry of the ring changes. The integration of these peaks can be used to calculate the molar ratio of product to starting material.
-
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you may encounter during the synthesis and monitoring of this compound.
Q1: My reaction has stalled. The TLC shows a significant amount of starting material remaining even after an extended period. What should I do?
A1: A stalled reaction can be due to several factors.
-
Cause 1: Inactive Brominating Agent. If using a solid brominating agent like N-Bromosuccinimide (NBS), it may have degraded over time.
-
Solution: Use a fresh bottle of NBS. For some reactions, NBS requires a radical initiator or light to function effectively.
-
-
Cause 2: Insufficient Catalyst. If using a Lewis acid catalyst (e.g., AlCl₃, FeBr₃), it may be old or have absorbed moisture, rendering it inactive.
-
Solution: Use freshly opened or properly stored anhydrous catalyst.
-
-
Cause 3: Low Temperature. The activation energy for the reaction may not be met at the current temperature.
-
Solution: Cautiously and incrementally increase the reaction temperature while monitoring the reaction by TLC. Be aware that higher temperatures can also promote side reactions.
-
Q2: My GC-MS or NMR analysis shows the presence of a di-brominated product. How can I improve the selectivity for mono-bromination?
A2: The formation of di-brominated species is a classic problem of over-reaction in electrophilic aromatic substitutions.
-
Cause 1: Incorrect Stoichiometry. Adding too much of the brominating agent.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the brominating agent. Consider adding the bromine source slowly over time to maintain a low concentration in the reaction flask.
-
-
Cause 2: Reaction Temperature is too High. Higher temperatures can overcome the deactivating effect of the first bromine atom, leading to a second substitution.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period.
-
-
Cause 3: Reaction Time is too Long. Allowing the reaction to proceed long after the starting material is consumed can lead to the slow formation of the di-brominated product.
-
Solution: Monitor the reaction closely using TLC or rapid GC-MS analysis and quench it as soon as the starting material is consumed.
-
Q3: My TLC plate is streaky, and the spots are not well-defined. What's wrong?
A3: Streaking on a TLC plate usually indicates a problem with the sample or the spotting technique.
-
Cause 1: Sample is too Concentrated. Overloading the TLC plate can cause severe streaking.
-
Solution: Dilute your reaction mixture sample with a suitable solvent (like ethyl acetate) before spotting it on the plate.
-
-
Cause 2: Highly Polar or Ionic Species. If your reaction mixture contains salts or very polar byproducts, they can interact strongly with the silica gel, causing streaking. Carboxylic acids are known to "tail" on TLC plates.
-
Solution: Perform a micro-workup on the aliquot before spotting. A small amount of acetic acid in the eluent can sometimes help to get better-defined spots for acidic compounds.
-
-
Cause 3: Inappropriate Solvent. The solvent used to dissolve the sample for spotting might be too strong or too weak.
-
Solution: Dissolve the sample in a solvent that is volatile and has a moderate polarity, such as ethyl acetate or dichloromethane.
-
Q4: During the workup, I'm having trouble with emulsions in my separatory funnel. How can I resolve this?
A4: Emulsions are common, especially when quenching reactions that have produced fine particulate matter or amphiphilic byproducts.
-
Solution 1: Add Brine. Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.
-
Solution 2: Gentle Swirling. Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This can be sufficient for extraction without creating a stable emulsion.
-
Solution 3: Filtration. If the emulsion is caused by solid particulates, you can sometimes filter the entire mixture through a pad of Celite to remove the solids before re-separating the layers.
Experimental Protocols & Data Summaries
Protocol: TLC Monitoring of the Bromination of 3-Ethoxybenzaldehyde
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen eluent (e.g., 85:15 Hexanes:EtOAc) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate. Mark three lanes: 'SM' for Starting Material, 'R' for Reaction, and 'C' for Co-spot.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of your starting material (3-ethoxybenzaldehyde) onto the 'SM' lane.
-
Withdraw a small aliquot from your reaction mixture, dilute it with ethyl acetate, and spot it onto the 'R' lane.
-
Spot the starting material and then the reaction mixture on top of each other in the 'C' lane.
-
-
Develop the Plate: Place the TLC plate into the prepared chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Visualize: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze: Compare the 'R' lane to the 'SM' and 'C' lanes to assess the consumption of starting material and the formation of the product.
Data Summary Table
| Compound | Structure | Molecular Weight | Expected Rf* | Key GC-MS m/z | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 3-Ethoxybenzaldehyde (Starting Material) | C₉H₁₀O₂ | 150.17 | ~0.5 | 150 (M⁺) | 9.9 (s, 1H, -CHO), 7.1-7.5 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| This compound (Product) | C₉H₉BrO₂ | 229.07 | > 0.5 | 228, 230 (M⁺, M⁺+2) | 9.8 (s, 1H, -CHO), 7.3-7.6 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| 3,5-Dibromo-ethoxybenzaldehyde (Byproduct) | C₉H₈Br₂O₂ | 307.97 | > Rf of Product | 306, 308, 310 | 9.7 (s, 1H, -CHO), ~7.8 (s, 2H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃) |
*Rf values are highly dependent on the exact TLC conditions (plate, eluent, temperature) and should be used for relative comparison.
Visualization of Workflows
General Reaction Monitoring Workflow
"handling and safety precautions for 3-Bromo-5-ethoxybenzaldehyde"
Technical Support Center: 3-Bromo-5-ethoxybenzaldehyde
A Senior Application Scientist's Guide to Safe Handling and Experimental Troubleshooting
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to bridge the gap between datasheet specifications and real-world laboratory application. This guide is structured to provide you not only with protocols but with the underlying scientific reasoning to ensure your experiments are both safe and successful. We will address common challenges and questions encountered by researchers in the field, moving from fundamental safety protocols to nuanced experimental troubleshooting.
Section 1: Core Hazard Profile and Physicochemical Data
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound and structurally similar compounds are classified as irritants.[1][2][3] The primary risks involve irritation to the skin, eyes, and respiratory system upon contact or inhalation.[2][4][5] The data below has been consolidated from various sources to provide a quick reference.
| Property | Value / Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][5] |
| GHS Signal Word | Warning | [2] |
| Appearance | White to light yellow crystalline powder/solid. | [6] |
| Molecular Formula | C₉H₉BrO₂ | [7] |
| Molecular Weight | 229.07 g/mol | [7] |
| Storage Conditions | Store in a cool, well-ventilated area, away from heat and sources of ignition.[1][3] Keep container tightly closed.[2][3] Some related compounds are light-sensitive.[2][3] | |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[3][8][9] |
Section 2: Personal Protective Equipment (PPE) Protocol
Adherence to a strict PPE protocol is non-negotiable. The causality here is direct: creating physical barriers prevents the chemical from reaching sensitive tissues.
Q: What is the mandatory PPE for handling this compound?
A: A multi-layered approach is required to mitigate the identified risks of irritation.
-
Eye and Face Protection: Always wear ANSI-approved safety goggles with side shields to protect against dust particles or splashes.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11][12]
-
Skin Protection:
-
Gloves: Wear chemical-resistant nitrile gloves.[13] For extended procedures or when handling larger quantities, consider double-gloving to provide an extra layer of protection and a straightforward method for doffing the contaminated outer layer.[10] Always inspect gloves for tears or punctures before use.
-
Lab Coat/Gown: An impermeable lab coat or gown with long sleeves and tight-fitting cuffs is essential to protect your skin and personal clothing from contamination.[10]
-
-
Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood to control exposure to airborne dust particles.[13][14] If engineering controls are insufficient or you are cleaning up a large spill, a NIOSH-approved respirator (e.g., N95 for particulates) may be necessary.[1][14]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect from spills.[13]
Section 3: Troubleshooting Guide for Experimental Applications
Even with careful planning, experiments can yield unexpected results. This section addresses common issues encountered when using this compound in synthesis.
Q: I opened a new bottle of this compound and it has a distinct yellowish-brown tint. Is it safe to use?
A: The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid. This is a common degradation pathway for many benzaldehydes and can result in discoloration.
-
Causality: The presence of the electron-donating ethoxy group can influence the aldehyde's stability. Over time, exposure to air (oxygen) can lead to the formation of 3-bromo-5-ethoxybenzoic acid, which can act as an impurity.
-
Troubleshooting Steps:
-
The compound may still be suitable for many reactions, but the purity is now questionable.
-
For sensitive reactions, such as those involving highly reactive organometallics, this impurity could be problematic.
-
Validation: Before proceeding, run a quick purity check. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can reveal the presence of impurities. An NMR or IR spectrum can confirm the integrity of the aldehyde group.
-
Q: My reaction mixture turned dark brown/black after adding a strong base (e.g., NaOH, KOH). What likely happened?
A: This is a classic sign of an unwanted side reaction. Aldehydes, particularly aromatic ones, can undergo several base-catalyzed reactions.
-
Causality: Strong bases can promote aldol-type condensation or polymerization reactions, especially if there are any enolizable impurities or if the reaction is heated.[3] This leads to the formation of complex, highly conjugated (and thus highly colored) byproducts. The compound is explicitly listed as incompatible with strong bases.[3][8]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If your desired reaction requires a base, consider a weaker, non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) if compatible with your solvent system.
-
Control Temperature: Add the base slowly and at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can be exacerbated by basic conditions.
-
Q: The compound is not dissolving in my reaction solvent. What are my options?
A: Solubility is governed by the "like-dissolves-like" principle. This compound is a moderately polar organic molecule.
-
Causality: The molecule has a polar aldehyde group and ether linkage, but also a nonpolar benzene ring and a bromine atom. This gives it mixed polarity.
-
Troubleshooting Steps:
-
Solvent Selection: It should be soluble in a range of common organic solvents. Try solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Acetone. For reactions, aprotic polar solvents are often a good choice.
-
Gentle Heating: Gently warming the mixture can increase the rate of dissolution. However, do this with caution and monitor for any color changes that might indicate degradation.
-
Co-Solvent System: If a single solvent is not effective, a co-solvent system (e.g., THF/Hexane) might provide the necessary polarity balance.
-
Section 4: Emergency Procedures & First Aid
In the event of an accidental exposure or spill, a rapid and correct response is critical.
Q: What are the immediate first aid steps for exposure?
A: The response depends on the route of exposure. In all cases, seek medical attention after administering first aid and show the Safety Data Sheet (SDS) to the attending physician.[14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Get medical attention immediately.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Wash clothing before reuse.[1] If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air.[1][14] If the person is not breathing, give artificial respiration.[3][14] If breathing is difficult, give oxygen.[1] Get medical attention immediately.[1]
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel.[1] Never give anything by mouth to an unconscious person.[14] Rinse the mouth with water and then drink plenty of water.[2] Get medical attention if symptoms appear.[1]
Q: How should I handle a spill of this compound?
A: The procedure depends on the size of the spill. For any major spill, evacuate the area and call emergency personnel.[15][16] The diagram below outlines the decision-making process for a minor spill.
Caption: Decision workflow for responding to a chemical spill.
Section 5: Frequently Asked Questions (FAQs)
Q: How must I dispose of waste containing this compound?
A: As a halogenated organic compound, it must be disposed of as regulated hazardous waste.[13][17]
-
NEVER pour it down the drain.[13]
-
Collect all waste (solid material, contaminated absorbents, and solutions) in a designated, properly labeled "Halogenated Organic Waste" container.[13][18]
-
The container must be kept closed and stored in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department for proper disposal, typically via high-temperature incineration.[17][18]
Q: Can I store this compound in a metal can or use a metal spatula?
A: While brief contact with a stainless steel spatula is generally acceptable, long-term storage in metal containers is not recommended.
-
Causality: Halogenated organic compounds can, over time or in the presence of moisture, slowly release trace amounts of hydrobromic acid (HBr). This acid can corrode metal containers, leading to contamination of the chemical and failure of the container.[19]
-
Best Practice: Store the compound in its original container, which is typically glass or a compatible polymer. Use glass or polymer-based equipment for long-term contact.
Section 6: References
-
Material Safety Data Sheet - 3-bromo benzaldehyde 97%. (n.d.). Retrieved from Sciencelab.com.
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
-
MSDS of 3-Bromo-5-hydroxybenzaldehyde. (2018, December 12). Capot Chemical.
-
Safety Data Sheet - 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. (2025, October 7). Thermo Fisher Scientific.
-
Safety Data Sheet - 3-Bromobenzaldehyde. (2025, September 17). Thermo Fisher Scientific.
-
Safety Data Sheet - 3-Bromobenzaldehyde. (2021, December 24). Fisher Scientific.
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
-
Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison.
-
Safety Data Sheet - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. (2010, October 15). Fisher Scientific.
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
-
Halogenated Solvents. (n.d.). Washington State University.
-
3-Bromo-5-methoxybenzaldehyde. (n.d.). PubChem. National Center for Biotechnology Information.
-
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. (n.d.). PubChem. National Center for Biotechnology Information.
-
3-Bromo-5-ethoxy-benzaldehyde. (n.d.). Manchester Organics.
-
3-Bromo-5-hydroxybenzaldehyde. (n.d.). PubChem. National Center for Biotechnology Information.
-
3-Bromo-4-ethoxybenzaldehyde. (n.d.). Sigma-Aldrich.
-
Personal Protective Equipment. (2025, September 12). US EPA.
-
Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
-
Safety Data Sheet - 3,4,5-Trimethoxybenzaldehyde. (n.d.). Fisher Scientific.
-
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Kingdom of Saudi Arabia.
-
Incidental Spill Cleanup Procedures. (n.d.). Cornell University Environment, Health and Safety.
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
-
Personal protective equipment for handling Halcinonide. (n.d.). Benchchem.
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
-
Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
-
Essential Chemical PPE. (2023, September 8). Trimaco.
-
3-Bromo-4-ethoxybenzaldehyde. (n.d.). TCI AMERICA.
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY).
-
3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE AldrichCPR. (n.d.). Sigma-Aldrich.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | TCI AMERICA [tcichemicals.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. trimaco.com [trimaco.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. capotchem.com [capotchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. bucknell.edu [bucknell.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-5-ethoxybenzaldehyde
This in-depth technical guide provides a comparative analysis of mass spectrometry techniques for the characterization of 3-Bromo-5-ethoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced fragmentation patterns and ionization efficiencies of this halogenated aromatic aldehyde. By examining the theoretical underpinnings and providing practical, step-by-step protocols, this guide aims to equip the reader with the expertise to select the most appropriate mass spectrometry method for their analytical needs.
Introduction: The Analytical Challenge of Substituted Benzaldehydes
This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a bromine atom, an ethoxy group, and an aldehyde moiety on a benzene ring, presents a unique analytical puzzle for mass spectrometry. The presence of bromine introduces a characteristic isotopic signature, while the various functional groups offer multiple potential sites for fragmentation. Understanding the interplay of these structural features is paramount for accurate molecular weight confirmation and structural elucidation.
This guide will compare and contrast three common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), in the context of analyzing this compound. We will explore the expected fragmentation pathways and discuss the strengths and limitations of each method for this particular analyte.
Predicted Mass Spectrum and Fragmentation Pathways of this compound
The molecular formula for this compound is C₉H₉BrO₂. The presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1]
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, often leading to extensive and informative fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.
Expected Fragmentation Pattern (EI):
The EI mass spectrum of this compound is predicted to show a prominent molecular ion peak cluster at m/z 228 and 230. Key fragmentation pathways are expected to include:
-
Loss of a hydrogen radical (-H•): This is a common fragmentation for aldehydes, leading to a stable acylium ion.[3] The resulting fragment will appear at m/z 227/229.
-
Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen atom, the acylium ion can lose a neutral CO molecule, a characteristic fragmentation of aromatic aldehydes.[1] This would result in a fragment at m/z 199/201.
-
Loss of an ethyl radical (-C₂H₅•): Cleavage of the ethoxy group can lead to the loss of an ethyl radical, forming a phenoxide radical cation at m/z 199/201.
-
Loss of an ethoxy radical (-OC₂H₅•): This would result in a brominated benzoyl cation at m/z 183/185.
-
Cleavage of the aldehyde group (-CHO•): This would generate a brominated ethoxybenzene radical cation at m/z 199/201.
Visualization of Predicted EI Fragmentation:
Caption: Predicted EI fragmentation of this compound.
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum. While EI provides rich structural information through fragmentation, "soft" ionization techniques like ESI and APCI are often preferred for their ability to generate intact molecular ions, which is crucial for molecular weight determination.
| Ionization Technique | Principle | Expected Ion | Fragmentation | Advantages for this Analyte | Disadvantages for this Analyte |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase.[2] | [M]⁺˙ | Extensive | Provides a detailed fragmentation pattern for structural confirmation. | The molecular ion may be weak or absent. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating charged droplets. | [M+H]⁺, [M+Na]⁺ | Minimal | Excellent for generating intact molecular ions for accurate mass determination. | May not be efficient for less polar molecules. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the vaporized sample.[4] | [M+H]⁺ | Minimal to moderate | Suitable for moderately polar, thermally stable small molecules. | Can cause some in-source fragmentation. |
Experimental Protocols
To provide a practical framework, the following are detailed, step-by-step methodologies for the analysis of this compound using different mass spectrometry platforms.
Sample Preparation
A stock solution of this compound should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Serial dilutions can then be made to the desired working concentrations (e.g., 1-10 µg/mL).
GC-EI-MS Protocol
This method is ideal for obtaining detailed fragmentation data.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C. 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 40-300
-
LC-ESI-MS Protocol
This method is well-suited for accurate molecular weight determination.
-
Instrumentation: A high-performance liquid chromatograph coupled to a quadrupole, time-of-flight, or Orbitrap mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 50-400
-
LC-APCI-MS Protocol
This method serves as a robust alternative for small molecules of intermediate polarity.
-
Instrumentation and LC Conditions: Same as for LC-ESI-MS.
-
Mass Spectrometer:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Corona Current: 4 µA
-
Vaporizer Temperature: 350°C
-
Drying Gas Temperature: 300°C
-
Drying Gas Flow: 5 L/min
-
Nebulizer Pressure: 50 psi
-
Mass Range: m/z 50-400
-
Visualization of Analytical Workflow:
Caption: General workflow for the mass spectrometry analysis.
Comparative Data Analysis (Predicted)
| Feature | EI-MS | ESI-MS | APCI-MS |
| Primary Ion Observed | [M]⁺˙ at m/z 228/230 | [M+H]⁺ at m/z 229/231 | [M+H]⁺ at m/z 229/231 |
| Isotopic Pattern | Prominent M/M+2 peaks | Prominent M/M+2 peaks | Prominent M/M+2 peaks |
| Degree of Fragmentation | High | Low | Low to Medium |
| Key Fragment Ions (m/z) | 227/229, 199/201, 183/185 | Minimal fragmentation expected | Potential for some in-source fragmentation (e.g., loss of C₂H₄) |
| Sensitivity | Good for volatile compounds | Potentially lower for this less polar analyte | Generally good for this type of molecule |
| Primary Application | Structural Elucidation | Molecular Weight Confirmation | Quantitative Analysis |
Conclusion and Recommendations
The mass spectrometric analysis of this compound can be effectively achieved using a variety of ionization techniques, each offering distinct advantages.
-
For detailed structural elucidation and confirmation , GC-EI-MS is the recommended technique due to its ability to generate reproducible and informative fragmentation patterns.
-
For unambiguous molecular weight determination , LC-ESI-MS is the preferred method, as it will likely produce a strong protonated molecular ion with minimal fragmentation.
-
For routine quantitative analysis , LC-APCI-MS offers a robust and reliable alternative, particularly if ESI proves to be inefficient for this moderately polar compound.
By understanding the principles of each ionization method and the predictable fragmentation behavior of this compound, researchers can confidently select the optimal analytical strategy to meet their specific research goals.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. whitman.edu [whitman.edu]
- 4. PubChemLite - 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo-5-ethoxybenzaldehyde and 3-bromo-5-methoxybenzaldehyde
For professionals in chemical research and pharmaceutical development, the selection of a synthetic building block is a critical decision, often hinging on subtle differences in reactivity. This guide provides an in-depth technical comparison of two closely related aromatic aldehydes: 3-Bromo-5-ethoxybenzaldehyde and 3-bromo-5-methoxybenzaldehyde. While differing by only a single methylene unit, the choice between an ethoxy and a methoxy substituent can have measurable consequences on reaction kinetics and outcomes. Here, we dissect the underlying electronic and steric factors governing their reactivity, supported by quantitative data and representative experimental protocols.
Theoretical Framework: Unpacking Electronic and Steric Nuances
The reactivity of the aldehyde functional group in these molecules is fundamentally controlled by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the cumulative electronic effects of the substituents on the benzene ring.
The Duality of Alkoxy Substituents: Inductive vs. Resonance Effects
Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups exhibit a dual electronic nature. The high electronegativity of the oxygen atom pulls electron density away from the aromatic ring through the sigma (σ) bond framework, an effect known as the negative inductive effect (-I).[1][2] Conversely, the lone pairs on the oxygen atom can delocalize into the pi (π) system of the ring, a powerful electron-donating positive resonance effect (+M or +R).[1][2]
In most aromatic systems, the electron-donating resonance effect dominates, making alkoxy groups activators and ortho, para-directors in electrophilic aromatic substitution.[3] However, in the specific case of 3-bromo-5-alkoxybenzaldehydes, the alkoxy group is positioned meta to the aldehyde. At the meta position, the resonance effect is minimal to non-existent, meaning the electron-withdrawing inductive effect (-I) becomes the primary electronic influence of the alkoxy group on the aldehyde's reactivity.[2][4][5]
Caption: Electronic effects of an alkoxy group based on position.
Quantitative Comparison Using Hammett Constants
The electronic influence of a substituent can be quantified using Hammett substituent constants (σ).[4][6] The σm constant specifically measures the electronic effect from the meta position. For the alkoxy groups , the inductive effect is paramount.
| Parameter | Methoxy (-OCH₃) | Ethoxy (-OC₂H₅) | Interpretation |
| Hammett Constant (σm) | 0.12[1][7] | 0.10[1] | Both groups are weakly electron-withdrawing at the meta position. The slightly higher positive value for methoxy indicates a marginally stronger net electron-withdrawing effect compared to ethoxy. |
This data suggests that the slightly greater electron-donating nature of the ethyl group (compared to methyl) reduces the inductive pull of the oxygen atom in the ethoxy substituent.
Steric Considerations
The ethoxy group is sterically bulkier than the methoxy group. While this does not directly impede access to the meta-positioned aldehyde carbon, it can influence solvation shells and the orientation of the molecule during the approach to a transition state, potentially having a minor impact on reaction rates.
Comparative Reactivity in Key Transformations
The primary locus of reactivity for these compounds is the electrophilic aldehyde. Therefore, their reactivity profiles are best compared in reactions involving nucleophilic attack at the carbonyl carbon.
Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes. The reaction rate is highly sensitive to the partial positive charge (δ+) on the carbonyl carbon; a greater positive charge enhances electrophilicity and accelerates the reaction.[8][9][10]
-
Electronic Influence: Both the bromo and the meta-alkoxy substituents act as electron-withdrawing groups, increasing the electrophilicity of the carbonyl carbon relative to an unsubstituted benzaldehyde.
-
Comparative Analysis: Based on the Hammett constants, the methoxy group (σm = 0.12) is slightly more electron-withdrawing than the ethoxy group (σm = 0.10).[1] This leads to a key prediction:
The carbonyl carbon in 3-bromo-5-methoxybenzaldehyde is rendered slightly more electrophilic than in this compound. Consequently, 3-bromo-5-methoxybenzaldehyde is expected to exhibit a slightly higher reactivity towards nucleophilic addition reactions.
This subtle but significant difference can be crucial for optimizing reaction conditions, particularly in competitive reaction scenarios or when dealing with less reactive nucleophiles.
Caption: Predicted relative reactivity towards a nucleophile (Nu⁻).
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes can proceed through various mechanisms. For many common oxidants, the reaction involves initial nucleophilic attack at the carbonyl carbon (e.g., by water to form a hydrate intermediate). In such cases, the reactivity trend would mirror that of nucleophilic addition, with 3-bromo-5-methoxybenzaldehyde reacting slightly faster. However, for reactions where electron density at the aldehyde is paramount, the trend could be reversed, though the difference is expected to be minimal given the weak nature of the meta-inductive effects.[8]
Experimental Protocols: A Self-Validating System
Protocol: Comparative Knoevenagel Condensation with Malononitrile
This experiment is designed to compare the rate of product formation, which serves as a direct measure of the aldehyde's reactivity.
Objective: To synthesize the corresponding 2-(3-bromo-5-alkoxybenzylidene)malononitrile and compare the reaction yields over a fixed time course.
Materials:
-
3-Bromo-5-methoxybenzaldehyde
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Solution Preparation: Prepare two separate 0.5 M stock solutions of 3-bromo-5-methoxybenzaldehyde and this compound in absolute ethanol.
-
Reaction Setup: In two identical round-bottom flasks equipped with magnetic stirrers, place malononitrile (1.0 equivalent) and absolute ethanol.
-
Initiation: To each flask, add the respective aldehyde stock solution (1.0 equivalent) and piperidine (0.1 equivalents). Start stirring and timing simultaneously. Maintain both reactions at a constant temperature (e.g., 25°C).
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a dilute HCl solution.
-
Analysis: Analyze the quenched aliquots by a suitable method such as HPLC or GC-MS to determine the percentage conversion of the starting aldehyde to the condensed product.
-
Comparison: Plot the percentage conversion versus time for both reactions. The aldehyde that shows a faster rate of product formation is the more reactive species.
Caption: Experimental workflow for comparative reactivity analysis.
Conclusion and Outlook
The comparative analysis of this compound and 3-bromo-5-methoxybenzaldehyde reveals subtle yet predictable differences in their chemical reactivity.
-
Primary Finding: 3-bromo-5-methoxybenzaldehyde is predicted to be slightly more reactive towards nucleophilic addition reactions.
-
Causality: This enhanced reactivity stems from the marginally stronger electron-withdrawing inductive effect (-I) of the methoxy group compared to the ethoxy group when situated meta to the aldehyde. This effect increases the electrophilicity of the carbonyl carbon.
-
Practical Implications: While the difference in reactivity may be small, it can be a determining factor in optimizing reaction yields, minimizing side products, or fine-tuning the electronic properties of a lead compound in drug discovery. For syntheses requiring high reactivity or proceeding under mild conditions, 3-bromo-5-methoxybenzaldehyde may be the preferred reagent.
This guide underscores the importance of understanding fundamental principles of physical organic chemistry. By dissecting the electronic and steric contributions of substituents, researchers can make more informed decisions in molecular design and synthetic strategy, ultimately accelerating the pace of innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Methoxy group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. benchchem.com [benchchem.com]
- 9. doubtnut.com [doubtnut.com]
- 10. quora.com [quora.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Bromo-5-ethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of biaryl and heteroaryl compounds. These structural motifs are central to a vast array of pharmacologically active molecules. The judicious selection of a catalyst system is paramount to the success of this transformation, directly influencing reaction efficiency, yield, and purity. This guide provides an in-depth comparative analysis of various palladium-based catalysts for the Suzuki-Miyaura coupling of a moderately electron-rich and sterically accessible substrate, 3-Bromo-5-ethoxybenzaldehyde, with phenylboronic acid as a model coupling partner.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[1][2][3] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound in this case), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
The efficiency of each of these steps is profoundly influenced by the choice of palladium precursor, the nature of the supporting ligand, the base, and the solvent system.
Comparative Performance of Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-16 | 75-85 | A classic, reliable catalyst. May require longer reaction times and higher temperatures. |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-8 | 85-95 | Generally more active than Pd(PPh₃)₄ for a broader range of substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 80-100 | 2-6 | >95 | A highly active Buchwald-Hartwig ligand system, excellent for electron-rich and hindered substrates. |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH/H₂O | 60-80 | 1-4 | >95 | An air- and moisture-stable precatalyst with a bulky N-heterocyclic carbene ligand, often showing high turnover numbers. |
Rationale for Catalyst Selection: A Deeper Dive
The choice of catalyst for the Suzuki-Miyaura coupling of this compound hinges on a balance of reactivity, stability, and cost-effectiveness. The substrate itself, being an electron-rich aryl bromide, presents a moderate challenge for oxidative addition compared to its electron-deficient counterparts.
-
Traditional Phosphine Ligands (PPh₃, dppf):
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This has been a workhorse catalyst for Suzuki couplings.[4] However, the relatively low electron-donating ability and moderate steric bulk of triphenylphosphine can lead to slower reaction rates, particularly with less reactive aryl bromides.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): The dppf ligand offers a larger "bite angle" and greater electron-donating properties than PPh₃, which often translates to higher catalytic activity and broader substrate scope.[4]
-
-
Modern Biarylphosphine Ligands (e.g., SPhos):
-
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to promote the formation of highly active, monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step, especially for challenging substrates.[1]
-
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™ Catalysts):
-
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilized by Precipitation) catalysts are air- and moisture-stable Pd(II) precatalysts that feature strongly electron-donating and sterically bulky N-heterocyclic carbene (NHC) ligands. These catalysts are known for their high thermal stability and exceptional activity, often allowing for lower catalyst loadings and milder reaction conditions.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a comparative study of catalysts in a Suzuki-Miyaura coupling reaction. This systematic approach ensures a reliable assessment of catalyst performance.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using two different catalyst systems.
Protocol 1: Using a Conventional Catalyst - Pd(dppf)Cl₂
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane to the flask via syringe. Then, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Modern Catalyst System - Pd(OAc)₂ / SPhos
-
Reaction Setup: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to an oven-dried vial. Add 2 mL of anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
Main Reaction Vessel: In a separate flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere and Solvent Addition: Remove the flask from the glovebox, seal with a septum, and add 3 mL of anhydrous, degassed toluene.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the main reaction flask via syringe.
-
Reaction and Monitoring: Heat the reaction mixture to 100 °C and monitor its progress as described in Protocol 1.
-
Work-up and Purification: Follow the same work-up and purification procedure as outlined in Protocol 1.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, a moderately electron-rich aryl bromide, several catalyst systems can be expected to provide good to excellent yields.
-
For routine, small-scale syntheses where cost and convenience are primary considerations, Pd(dppf)Cl₂ offers a reliable and effective option.
-
For process development, scale-up, or instances where maximizing yield and minimizing reaction time are critical, the use of a more advanced catalyst system, such as Pd(OAc)₂ with a Buchwald-Hartwig ligand like SPhos , or a PEPPSI™-type precatalyst , is highly recommended. These systems are designed to overcome the challenges associated with less reactive substrates and can often be used at lower catalyst loadings, which is economically advantageous on a larger scale.
Ultimately, the optimal catalyst system will depend on the specific requirements of the synthesis, including scale, cost, and desired purity. The information and protocols provided in this guide serve as a strong foundation for making an informed decision and for the successful execution of this important transformation.
References
A Comparative Guide to the Biological Activities of 3-Bromo-5-ethoxybenzaldehyde Derivatives
For distribution to: Researchers, scientists, and drug development professionals
Introduction
Benzaldehyde and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique chemical scaffold of benzaldehyde allows for diverse structural modifications, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides an in-depth comparative analysis of the biological activities of derivatives of 3-Bromo-5-ethoxybenzaldehyde. While direct comprehensive studies on this specific scaffold are emerging, we will draw upon robust data from structurally analogous compounds to provide a predictive framework for its therapeutic potential. This analysis is supported by experimental data from related compounds and detailed protocols for key biological assays to facilitate further research and drug development.
Comparative Biological Activities
The introduction of bromo and ethoxy substituents onto the benzaldehyde ring is anticipated to significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. Here, we compare the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives based on established structure-activity relationships of similar compounds.
Anticancer Activity
Numerous benzaldehyde derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation.[2]
Derivatives of Interest:
-
Schiff Bases: The condensation of this compound with various primary amines can yield Schiff base derivatives. Schiff bases are known to exhibit significant anticancer activity, which is often attributed to the azomethine (-C=N-) linkage.[3] The presence of the bromo and ethoxy groups can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes.
-
Chalcones: Claisen-Schmidt condensation of this compound with appropriate acetophenones can produce chalcones. These α,β-unsaturated ketones are well-documented anticancer agents.[4]
-
Hydroxy-substituted analogs: Analogs where the ethoxy group is replaced by or accompanied by a hydroxyl group, such as 3-bromo-4,5-dihydroxybenzaldehyde, have shown protective effects against oxidative stress, a key factor in cancer progression.[5]
Comparative Data on Analogous Benzaldehyde Derivatives:
| Derivative Class | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxybenzaldehydes | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent at 1-10 µM | [3] |
| Schiff Bases | N/A (General Class) | HeLa, MCF-7 | Micromolar range | [6] |
| α-hydroxyphosphonates | Dibenzyl-αOHPs | Mes-Sa, Mes-Sa/Dx5 | Varies | [7] |
| Aminobenzylnaphthols | MMZ-140C | BxPC-3 | 30.15 ± 9.39 | [8] |
This table presents data from structurally similar benzaldehyde derivatives to infer the potential activity of this compound derivatives.
Putative Signaling Pathway for Anticancer Activity:
Many benzaldehyde derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.
Caption: Simplified intrinsic apoptosis pathway potentially induced by benzaldehyde derivatives.
Antimicrobial Activity
The presence of a halogen atom, such as bromine, on the aromatic ring is often associated with enhanced antimicrobial properties. Benzaldehyde derivatives can inhibit microbial growth through various mechanisms, including disruption of the cell membrane and inhibition of essential enzymes.[9]
Derivatives of Interest:
-
Thiazolidinones: Reaction of Schiff bases of this compound with thioglycolic acid can yield thiazolidinone derivatives, a class of compounds known for their broad-spectrum antimicrobial activity.
-
Pyrazoles: Cyclization reactions involving chalcone derivatives can lead to the formation of pyrazole rings, which are often found in potent antimicrobial agents.
Comparative Data on Analogous Benzaldehyde Derivatives:
| Derivative Class | Test Organism | Activity (Zone of Inhibition/MIC) | Reference |
| Benzaldehyde-immobilized polymers | S. aureus (Gram-positive) | Significant inhibition | [9] |
| Benzaldehyde-immobilized polymers | P. aeruginosa (Gram-negative) | Moderate inhibition | [9] |
| Bromoindolglyoxylamides | S. aureus, S. intermedius | Potent (low MIC) | [10] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | [5] |
This table presents data from structurally similar bromo-substituted and benzaldehyde derivatives to infer the potential activity of this compound derivatives.
Experimental Workflow for Antimicrobial Screening:
The agar well diffusion method is a standard technique for preliminary screening of antimicrobial activity.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]
- 9. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Bromo-5-ethoxybenzaldehyde
This guide provides a detailed, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of 3-Bromo-5-ethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the fundamental rationale behind methodological choices, ensuring both scientific integrity and practical applicability.
Introduction: The Imperative of Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount, as even trace impurities can affect reaction yields, introduce toxic byproducts, or compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the FDA and international councils mandate rigorous analytical method development and validation to ensure product quality.[2][3]
This guide dissects the two gold-standard chromatographic techniques, HPLC and GC-MS, providing a framework for selecting the most appropriate method based on specific analytical objectives, from routine quality control to in-depth impurity profiling.
Analyte Profile: this compound
Before selecting a method, understanding the analyte's physicochemical properties is crucial.
-
Molecular Formula: C₉H₉BrO₂
-
Molecular Weight: 229.07 g/mol
-
Structure: A substituted aromatic aldehyde.
-
Physical State: Solid at room temperature.
-
Polarity: Moderately polar due to the aldehyde and ether functional groups.
-
Volatility & Thermal Stability: As a solid, it is not naturally volatile. However, it can be vaporized at elevated temperatures (typically required for GC) without significant decomposition, making it amenable to both HPLC and GC analysis.[4][5]
The presence of a chromophore (the substituted benzene ring) makes it an excellent candidate for HPLC with UV detection, while its thermal stability allows for analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for API Purity
HPLC is a cornerstone technique for pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds like many APIs and their impurities.[5][6]
Principle and Method Rationale
For this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The separation occurs on a nonpolar stationary phase (like C18) with a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity.
-
Expertise in Column Selection: A C18 (octadecylsilyl) column is the industry standard for this type of molecule. Its long alkyl chains provide sufficient hydrophobic retention for the aromatic ring, while allowing for effective elution with a suitable organic/aqueous mobile phase. The high surface area of modern silica-based C18 columns ensures high loading capacity and excellent peak shape.
-
Causality in Mobile Phase Design: A gradient elution using water and a polar organic solvent like acetonitrile (ACN) is optimal. A gradient, which increases the ACN concentration over time, is superior to an isocratic method because it can effectively elute a wide range of potential impurities, from highly polar starting materials to nonpolar byproducts, within a single run.[7] The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is critical.[8] It protonates residual silanols on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for the aldehyde.
-
Detector Strategy: The conjugated aromatic system in this compound provides strong UV absorbance. A UV-Vis detector, set at a wavelength of maximum absorbance (typically around 254 nm or determined by a UV scan), offers excellent sensitivity and linearity for quantification.[6]
HPLC Experimental Workflow
Caption: HPLC-UV workflow for purity assessment.
Detailed HPLC Protocol
This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure performance.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard using the same Diluent.
-
-
System Suitability Test (SST):
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing Factor (Asymmetry) for the main peak: 0.8 - 1.5.
-
Theoretical Plates (N): > 2000. These checks confirm the system is performing correctly before analyzing samples.[9]
-
-
-
Procedure:
-
Once SST criteria are met, inject the sample solution(s).
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks, including impurities.
-
Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100. Impurities below a certain threshold (e.g., 0.05%) may be disregarded as per ICH guidelines.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatiles and Identification
GC-MS offers unparalleled separation efficiency and definitive identification capabilities, making it ideal for detecting and identifying volatile or semi-volatile impurities.[4]
Principle and Method Rationale
In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase lining a long capillary column. The mass spectrometer then ionizes and fragments the eluted compounds, creating a unique mass spectrum or "fingerprint" for identification.
-
Expertise in Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is the optimal choice. This stationary phase provides excellent selectivity for a wide range of semi-volatile organic compounds, including aromatic aldehydes, and is robust enough for high-temperature analysis.[11]
-
Causality in Thermal Programming: A temperature gradient (oven program) is essential. Starting at a lower temperature allows for the separation of highly volatile impurities (e.g., residual solvents). Ramping the temperature up then ensures that the main analyte and any higher-boiling impurities are eluted as sharp, well-defined peaks. The injector temperature must be high enough to ensure complete and rapid vaporization without causing thermal degradation.
-
Detector Strategy (MS): The mass spectrometer is a powerful, universal detector.
-
Full Scan Mode: Used for initial method development and impurity identification. It scans a wide mass range (e.g., m/z 40-350) to capture the mass spectra of all eluting compounds, which can be compared against spectral libraries (like NIST) for tentative identification.
-
Selected Ion Monitoring (SIM) Mode: For quantification, SIM mode is more sensitive and selective. It monitors only a few characteristic ions of the target analyte, reducing noise and improving detection limits. For this compound, expected fragments would include the molecular ion ([M]⁺) and fragments from the loss of H•, CHO•, or C₂H₅O• radicals.[12][13]
-
GC-MS Experimental Workflow
Caption: GC-MS workflow for purity and impurity ID.
Detailed GC-MS Protocol
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: Initial 100 °C, hold 2 min. Ramp at 15 °C/min to 280 °C, hold 5 min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan from m/z 40 to 350.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions at approximately 1 mg/mL in a volatile solvent like Acetone or Ethyl Acetate.
-
-
System Suitability Test (SST):
-
Inject a standard solution to verify system performance.
-
Acceptance Criteria: Check for proper peak shape and retention time stability. Verify the mass spectrum of the main peak matches the expected pattern.
-
-
Procedure:
-
Inject the sample solution.
-
Obtain the total ion chromatogram (TIC).
-
Calculate purity via area percent from the TIC.
-
For each impurity peak, extract the mass spectrum and perform a library search (e.g., NIST) to tentatively identify the structure. This provides invaluable information that is not available from HPLC-UV alone.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The optimal choice of technique is dictated by the specific requirements of the analysis.[4][14]
| Feature | HPLC-UV | GC-MS |
| Principle | Separation in liquid phase based on polarity/hydrophobicity. | Separation in gas phase based on volatility/boiling point. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds.[5] | Requires volatile and thermally stable compounds.[4] |
| Sensitivity | Good to excellent, depending on the analyte's UV absorbance. | Generally higher sensitivity, especially in SIM mode.[6][14] |
| Selectivity/Resolution | Good resolution. | Very high resolution due to long capillary columns.[4] |
| Identification Power | Based on retention time only; cannot definitively identify unknowns. | Definitive structural information from mass spectra and library matching.[4] |
| Speed | Moderate (typically 15-30 minutes per run).[1] | Often faster for volatile compounds (10-20 minutes per run).[5] |
| Sample Preparation | Simple dissolution in mobile phase. | Simple dissolution in a volatile solvent. |
| Instrumentation Cost | Lower initial cost and complexity.[1] | Higher initial cost and operational complexity.[14] |
| Primary Application | Quantitative analysis and routine QC for known impurities.[15] | Qualitative analysis for unknown impurity identification and confirmation.[4] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, valid techniques for assessing the purity of this compound. They are not mutually exclusive but rather complementary tools in the analytical chemist's arsenal.
-
For Routine Quality Control and Assay: HPLC-UV is the recommended method. It is robust, cost-effective, and perfectly suited for quantifying the main component and known related impurities with high precision.[10] Its ability to handle non-volatile potential impurities makes it a safer primary choice for stability-indicating methods.[4]
-
For Impurity Profiling and Identification: GC-MS is the superior choice. Its high separation efficiency can resolve closely related isomers, and its mass spectrometric detector provides unequivocal identification of unknown volatile or semi-volatile impurities, which is essential during process development and troubleshooting.
In a comprehensive drug development setting, HPLC would be used for routine release testing, while GC-MS would be employed to characterize the impurity profile fully and investigate any out-of-specification results.
References
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. amptechfl.com [amptechfl.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. 2-Bromo-5-ethoxybenzaldehyde | SIELC Technologies [sielc.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 15. Validation of HPLC Methods in Pharmaceutical Quality Control: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comprehensive Guide to the X-ray Crystallographic Analysis of 3-Bromo-5-ethoxybenzaldehyde Derivatives: A Methodological and Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This guide offers an in-depth exploration of the X-ray crystallographic analysis of 3-Bromo-5-ethoxybenzaldehyde derivatives. While a comprehensive set of publicly available crystallographic data for a series of these specific derivatives is limited, this document serves as a detailed methodological blueprint. It provides the necessary protocols and explains the principles of comparative structural analysis using data from closely related halogenated benzaldehydes as illustrative examples. By understanding the techniques and interpretative frameworks presented herein, researchers can effectively elucidate the structure-property relationships of novel derivatives.
The Significance of this compound Derivatives and the Role of X-ray Crystallography
This compound serves as a versatile scaffold in the synthesis of a wide array of organic compounds with potential applications in pharmaceuticals and functional materials. The substituents on the benzaldehyde ring, including the bromine atom and the ethoxy group, play a crucial role in dictating the molecule's conformation, crystal packing, and intermolecular interactions. These factors, in turn, govern the physicochemical properties of the resulting derivatives, such as solubility, melting point, and biological activity.
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that stabilize the crystal lattice. A comparative analysis of a series of derivatives can reveal subtle yet significant structural changes imparted by modifications at different points of the core molecule, offering invaluable insights for rational drug design and materials engineering.
Experimental Workflow: From Synthesis to Structure Refinement
The journey from a powdered compound to a refined crystal structure is a meticulous process. The following sections detail the key experimental and computational steps, explaining the rationale behind each procedural choice.
Synthesis and Crystallization: The Foundation of Structural Analysis
The successful isolation of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The synthesis of this compound derivatives can be approached through various established organic chemistry methodologies. A generalized synthetic approach, based on common reactions for similar compounds, is outlined below.
Hypothetical Synthesis Protocol for a Schiff Base Derivative of this compound:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine. The choice of amine will determine the final derivative.
-
Reaction: The reaction mixture is stirred at room temperature or under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the Schiff base product may precipitate from the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or solvent system to yield a crystalline solid.
Crystallization Techniques for Obtaining Diffraction-Quality Crystals:
The goal of crystallization is to encourage the slow formation of a well-ordered crystal lattice. Several techniques can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent to near saturation and the solvent is allowed to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface.
The choice of solvents is critical and often determined empirically.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the crystal structure.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded by a detector.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.
-
Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
Comparative Structural Analysis: Insights from Related Molecules
In the absence of a complete dataset for a series of this compound derivatives, we can draw valuable insights from the crystallographic data of other halogenated benzaldehydes. This comparative approach allows us to understand the influence of different substituents on the crystal packing and intermolecular interactions.
Table 1: Illustrative Crystallographic Data for Substituted Benzaldehyde Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 4-Chlorobenzaldehyde | C₇H₅ClO | Monoclinic | P2₁/c | 11.72 | 5.72 | 7.42 | 97.4 | 4 | [2] |
| 4-Bromobenzaldehyde | C₇H₅BrO | Monoclinic | P2₁/c | 11.91 | 5.75 | 7.41 | 97.9 | 4 | [2] |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | Orthorhombic | Pca2₁ | 13.98 | 3.89 | 13.88 | 90 | 4 | [2] |
| 2-(Benzyloxy)-3-ethoxybenzaldehyde | C₁₆H₁₆O₃ | Monoclinic | P2₁/c | 14.23 | 5.86 | 16.51 | 108.7 | 4 | [3] |
Note: Z represents the number of molecules in the unit cell.
Interpretation and Comparative Insights:
-
Influence of Halogen Atom: Comparing 4-chlorobenzaldehyde and 4-bromobenzaldehyde, which are isostructural, the unit cell dimensions are very similar, with a slight increase in the cell volume for the bromo derivative, as expected due to the larger atomic radius of bromine.
-
Effect of Multiple Substituents: The introduction of a second chlorine atom in 2,4-dichlorobenzaldehyde leads to a change in the crystal system from monoclinic to orthorhombic, indicating a significant alteration in the crystal packing.
-
Role of Bulky Groups: The presence of a bulky benzyloxy group in 2-(benzyloxy)-3-ethoxybenzaldehyde results in a much larger unit cell volume to accommodate the larger molecular size.
For this compound derivatives, we can anticipate that the introduction of different substituents will similarly influence the crystal system and unit cell parameters. The interplay of steric effects and intermolecular interactions will govern the final crystal packing arrangement.
Intermolecular Interactions: The Architects of the Crystalline State
The solid-state structure of molecular crystals is stabilized by a network of non-covalent interactions. In halogenated compounds like this compound derivatives, several types of interactions are expected to be significant.[4][5]
-
Hydrogen Bonds: Although the aldehyde group is a weak hydrogen bond acceptor, C-H···O interactions are common in the crystal structures of benzaldehydes. If other functional groups capable of hydrogen bonding are introduced in the derivatives (e.g., hydroxyl or amide groups), stronger O-H···O or N-H···O hydrogen bonds will play a dominant role in the crystal packing.
-
Halogen Bonds: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or another bromine atom.[6][7] The strength and geometry of these interactions depend on the electronic environment of the bromine atom.
-
π–π Stacking: The aromatic rings of the benzaldehyde core can engage in π–π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are crucial for the stabilization of the crystal lattice.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-ethoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. While 3-Bromo-5-ethoxybenzaldehyde is a valuable intermediate in synthetic chemistry, its nature as a halogenated aromatic aldehyde necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing waste streams containing this compound, grounded in established safety protocols and regulatory standards.
Core Hazard Profile of this compound
Before initiating any disposal procedure, a complete understanding of the compound's hazards is essential. This dictates the necessary personal protective equipment (PPE), handling precautions, and emergency response actions. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | Primary Precaution | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion; do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. | [1] |
| Skin Irritation | Causes skin irritation upon contact. | Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a fully buttoned lab coat. Avoid direct contact. | [1][2] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation. | Wear chemical splash goggles or a face shield. | [1][2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | Handle in a certified chemical fume hood to minimize dust formation and inhalation. | [1][2][3] |
| Thermal Decomposition | Heating to decomposition can release toxic and corrosive vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas. | Avoid exposure to high heat. In case of fire, use appropriate extinguishing media like water spray, CO₂, or dry chemical foam.[1][4] | [1] |
The Cornerstone of Disposal: Halogenated Waste Segregation
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[5][6]
Causality: Halogenated compounds, like this brominated aldehyde, cannot be disposed of with non-halogenated organic solvents. The presence of bromine requires specialized high-temperature incineration equipped with "scrubbers." These systems neutralize the acidic hydrogen bromide (HBr) gas formed during combustion, preventing its release into the atmosphere where it can contribute to acid rain and pose a significant environmental hazard.[6][7] Mixing this waste stream with standard organic waste can damage incinerators not designed for corrosive byproducts and lead to regulatory non-compliance.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach for handling waste from the moment of generation to its final placement for collection.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended for larger quantities.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves. Check the manufacturer's compatibility chart for your specific gloves; nitrile or neoprene are generally suitable for incidental contact.[8]
-
Body Protection: A fully buttoned laboratory coat.
Step 2: Prepare the Designated Waste Container
-
Select the Correct Container: Use a container specifically designated by your institution's Environmental Health & Safety (EHS) department for Halogenated Solid Organic Waste or Halogenated Liquid Organic Waste .[5][7] The container must be made of a compatible material (e.g., polyethylene for liquids, a sealable drum for solids) and be in good condition with a secure, threaded cap.[7][8]
-
Initial Labeling: Affix a hazardous waste label to the container before adding any waste.[5][7] Fill in all required information:
Step 3: Waste Transfer and Consolidation
All transfers must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1][2]
-
For Unused or Expired Solid Chemical:
-
For Contaminated Labware (e.g., spatulas, weigh boats):
-
If practical, rinse the item with a minimal amount of a suitable solvent (e.g., acetone).
-
Collect this rinsate in the Halogenated Liquid Waste container.[5]
-
Dispose of the solid contaminated item (like a weigh boat) in the Halogenated Solid Waste container.
-
-
For Contaminated Solutions or Rinsates:
-
Carefully pour the liquid waste into the designated Halogenated Liquid Waste container.
-
Update the container's log sheet with the added chemical and approximate volume.
-
Step 4: Decontamination of Glassware
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a fume hood.
-
This initial rinsate is considered hazardous and must be collected in the Halogenated Liquid Waste container.[5]
-
After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.
Step 5: Final Container Sealing and Storage
-
Once the waste is added, securely seal the container cap.
-
Wipe the exterior of the container clean of any potential contamination.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials like acids and bases.[9]
-
When the container is full or you are finished generating this waste stream, arrange for pickup through your institution's EHS department.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for segregating and disposing of this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses.
Spill Response
-
Small Spill (contained within the fume hood):
-
Large Spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and notify your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.[8]
-
Prevent entry into the affected area.
-
First Aid for Exposure
Always have the Safety Data Sheet (SDS) available for emergency responders.[3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][2]
Regulatory Framework
Proper disposal is not just a best practice; it is a legal requirement. In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] As a halogenated organic compound, this waste stream is subject to these stringent regulations. Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals, including proper waste management, to ensure employee safety.[13][14] Adherence to the procedures outlined in this guide and your institution's specific policies ensures compliance with these federal and state regulations.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. benchchem.com [benchchem.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. wku.edu [wku.edu]
- 13. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 14. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-5-ethoxybenzaldehyde
This document provides essential safety protocols and operational guidance for the handling of 3-Bromo-5-ethoxybenzaldehyde. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. This guide is structured to provide researchers, scientists, and drug development professionals with the causal logic behind each recommendation, ensuring that safety becomes an intuitive and integral part of the experimental workflow.
Hazard Profile and Risk Assessment
While comprehensive toxicological data for this compound is not fully elucidated, a robust risk assessment can be formulated by examining its chemical structure and the known hazards of analogous compounds. Structurally similar bromo- and ethoxy- benzaldehydes are known irritants.[1][2] Therefore, we must operate under the assumption that this compound presents similar hazards.
Anticipated Primary Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Direct contact with eyes is expected to cause serious irritation.[1][3]
-
Respiratory Irritation: Inhalation of the compound as a dust or aerosol may cause respiratory tract irritation.[1][2][3]
The operational plan must be built around mitigating these three primary risks through engineering controls, administrative controls, and, finally, personal protective equipment.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is the last line of defense, employed after engineering controls like fume hoods are in place. The following table outlines the minimum required PPE for handling this compound in solid or solution form.
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Tightly sealed chemical goggles conforming to EN166 or NIOSH standards are mandatory to protect against fine dust particles and accidental splashes.[4] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or sonicating. |
| Hands | Double Nitrile Gloves | Due to the risk of skin irritation and potential absorption, double-gloving is required. This practice provides a backup barrier in case the outer glove is compromised. Gloves should be inspected for integrity before use and changed immediately upon contamination or every 1-2 hours during extended handling.[5] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This protects the skin on the arms and torso from accidental contact.[5] |
| Respiratory | N95/FFP2 Respirator (as needed) | All handling of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of dust. If engineering controls are not available or insufficient, a NIOSH-approved respirator is required.[6][7] |
Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a systematic workflow to minimize exposure and ensure procedural integrity.
Step 1: Pre-Operational Safety Checks
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the airflow is within its certified range.
-
Locate Emergency Equipment: Before beginning, physically locate the nearest emergency eyewash station, safety shower, and fire extinguisher. Ensure the pathway is clear.[5]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the controlled area.
Step 2: Donning PPE
-
Put on the laboratory coat and fasten it completely.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
If the procedure warrants it, put on the face shield.
Step 3: Handling the Compound
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust by handling it gently.
-
Transfer: Use a spatula to transfer the solid into the reaction vessel. If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
Work Zone: Keep all containers tightly sealed when not in active use.[1][8] All work must be conducted at least 6 inches inside the fume hood sash.
Step 4: Post-Handling Decontamination and Doffing PPE
-
Decontaminate: Clean all surfaces within the fume hood that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the following order to prevent re-contamination:
-
Remove the outer pair of gloves.
-
Remove the face shield (if used) and lab coat.
-
Remove the inner pair of gloves.
-
Remove safety goggles.
-
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
Spill Response Workflow
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Storage and Waste Disposal Plan
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Protect from light, as some analogous benzaldehydes are light-sensitive.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Waste Disposal: All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of as solid hazardous waste.[7]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal company, often via chemical incineration.[6] Do not dispose of down the drain.[6]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
